3-Chloro-N-methylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLAQVYPIAHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068163 | |
| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39191-07-6 | |
| Record name | 3-Chloro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39191-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
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| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
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| Record name | 3-chloro-N-methylbenzylamine | |
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| Record name | BENZENEMETHANAMINE, 3-CHLORO-N-METHYL- | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-N-methylbenzylamine (CAS: 39191-07-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N-methylbenzylamine is a chlorinated derivative of N-methylbenzylamine. Its chemical structure, featuring a substituted aromatic ring and a secondary amine functional group, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core properties, including physicochemical data, synthesis, and analytical methodologies. To date, specific biological activities or defined signaling pathways for this compound have not been extensively reported in publicly available literature.
Physicochemical and Safety Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 39191-07-6 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 97 °C at 0.6 mmHg |
| Density | 1.072 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5395 |
| Flash Point | 46 °C (115 °F) - closed cup |
| Solubility | Data not available; likely soluble in organic solvents. |
Safety Information:
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound [2][3]
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids | H226: Flammable liquid and vapor | GHS02: Flame |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07: Exclamation mark |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07: Exclamation mark |
| Serious eye damage/eye irritation | H318: Causes serious eye damage | GHS05: Corrosion |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects | None |
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis of N-methyl-3-chlorobenzylamine via the reaction of 3-chlorobenzyl chloride with methylamine.
Materials:
-
3-Chlorobenzyl chloride
-
Ethanol solution of methylamine (33% w/v)
-
Deionized water
-
Ethyl acetate
-
Solid potassium carbonate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-chlorobenzyl chloride (2.0 g, 12.42 mmol), slowly add an ethanol solution of methylamine (33% w/v, 17 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).
-
Upon completion of the reaction (monitored by TLC or GC-MS), remove the ethanol by distillation under reduced pressure using a rotary evaporator.
-
Dilute the residue with deionized water (100 mL) and wash with ethyl acetate (2 x 150 mL) to remove unreacted starting material.
-
Adjust the pH of the aqueous phase to approximately 8 with solid potassium carbonate.
-
Extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Combine all organic phases and wash with deionized water (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the target product, N-methyl-3-chlorobenzylamine.
Characterization: The product can be characterized by ¹H NMR and ESI-MS.[1]
-
¹H NMR (300 MHz, DMSO-d6): δ 2.22 (s, 3H), 3.32 (br s, 1H), 3.62 (s, 2H), 7.25-7.38 (m, 4H).
-
ESI-MS (m/z): 156 (M + H)⁺.
Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC) - General Protocol
This method is suitable for determining the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. A small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol
GC-MS is a powerful technique for the identification and confirmation of the synthesized compound.
Instrumentation:
-
GC-MS system with a mass selective detector
-
A non-polar or mid-polar capillary column (e.g., DB-5MS or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).
-
-
Analysis: The retention time and the mass spectrum of the eluted peak can be used to identify the compound. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound (CAS 39191-07-6). Research on structurally similar substituted benzylamines has explored a range of biological effects, but direct extrapolation to this specific compound is not possible without dedicated experimental data.
Conclusion
This technical guide provides a summary of the currently available information on this compound. The physicochemical properties and a detailed synthesis protocol are well-documented. While general analytical methods can be applied, specific validated protocols for this compound are not published. A significant gap exists in the understanding of its biological activity and toxicological profile. Further research is required to elucidate the potential pharmacological effects and mechanisms of action of this compound to determine its utility in drug discovery and development.
References
3-Chloro-N-methylbenzylamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-N-methylbenzylamine, a substituted benzylamine derivative. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, this document serves as a foundational resource for researchers interested in its synthesis and fundamental characteristics. The guide details its molecular formula, weight, and other key physicochemical parameters. Additionally, a detailed experimental protocol for its synthesis is provided, alongside a workflow diagram for clarity.
Chemical and Physical Properties
This compound is a chlorinated derivative of N-methylbenzylamine. Its core structure consists of a benzyl group substituted with a chlorine atom at the meta position and a methylamino group attached to the benzylic carbon.
Molecular Formula and Molecular Weight
The chemical formula for this compound is C8H10ClN.[1][2][3][4] Its molecular weight is 155.62 g/mol .[1][2][3][4]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H10ClN | [1][2][3][4] |
| Molecular Weight | 155.62 g/mol | [1][2][3][4] |
| CAS Number | 39191-07-6 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.072 g/mL at 25 °C | [2] |
| Boiling Point | 97 °C at 0.6 mmHg | [2] |
| Refractive Index | n20/D 1.5395 | [2] |
| SMILES String | CNCc1cccc(Cl)c1 | [2] |
| InChI Key | ZPNLAQVYPIAHTO-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 3-chlorobenzyl chloride with methylamine. A general experimental protocol is outlined below.
Experimental Protocol
Materials:
-
3-Chlorobenzyl chloride
-
Methylamine solution (e.g., 40% in water)
-
A suitable solvent (e.g., ethanol)
-
Sodium hydroxide or other base for neutralization
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard laboratory glassware and equipment for reflux, extraction, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzyl chloride in a suitable solvent like ethanol.
-
Addition of Methylamine: While stirring, slowly add an excess of methylamine solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the resulting residue with an aqueous solution of a base such as sodium hydroxide.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the engagement of this compound in cellular signaling pathways. While substituted benzylamines are a class of compounds with diverse pharmacological applications, the specific effects of the 3-chloro-N-methyl substitution pattern have not been extensively characterized. Researchers are encouraged to perform initial screenings to determine its potential biological targets and pharmacological profile.
Conclusion
This technical guide has summarized the fundamental chemical and physical properties of this compound and provided a detailed protocol for its synthesis. While its role in biological systems remains to be elucidated, the information presented here provides a solid foundation for researchers and drug development professionals who may be interested in exploring the potential of this and related compounds. Further investigation is required to uncover any pharmacological activity and to understand its mechanism of action.
References
Spectroscopic and Synthetic Profile of 3-Chloro-N-methylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 3-Chloro-N-methylbenzylamine. The information is intended to support research and development activities by offering detailed experimental data and protocols.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 - 7.25 | m | 4H | Ar-H |
| 3.62 | s | 2H | -CH₂- |
| 3.32 | br s | 1H | NH |
| 2.22 | s | 3H | -CH₃ |
Solvent: DMSO-d₆, Frequency: 300 MHz.[1]
¹³C NMR Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts have been predicted using computational models. These predictions are based on the structure of this compound and are intended as a guide for spectral interpretation.
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Ar-C -CH₂ |
| ~133 | Ar-C -Cl |
| ~130 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~126 | Ar-C H |
| ~55 | -C H₂- |
| ~35 | -C H₃ |
Mass Spectrometry (MS)
ESI-MS Data
| m/z | Ion |
| 156 | [M+H]⁺ |
Ionization Method: Electrospray Ionization (ESI).[1]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |
| 2800 - 3000 | Medium | C-H Stretch (Aliphatic) |
| 1450 - 1600 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| 1000 - 1350 | Strong | C-N Stretch |
| 650 - 850 | Strong | C-Cl Stretch |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is via the reaction of 3-chlorobenzyl chloride with methylamine.
Materials:
-
3-chlorobenzyl chloride
-
Methylamine (e.g., 40% in water)
-
Sodium hydroxide
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl chloride in a suitable solvent such as ethanol.
-
Cool the flask in an ice bath and slowly add an excess of aqueous methylamine solution dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add aqueous sodium hydroxide to neutralize the excess acid and deprotonate the amine salt.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
This is a generalized protocol and may require optimization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Set appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A higher number of scans may be required to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Visualizations
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide on the Solubility of 3-Chloro-N-methylbenzylamine in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Chloro-N-methylbenzylamine in organic solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document leverages data from analogous compounds, fundamental chemical principles, and information derived from synthesis and purification procedures to build a qualitative solubility profile. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility and presents a visual representation of a common synthesis workflow for the target compound.
Introduction to this compound
This compound is a chemical intermediate with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol .[1] Its structure, featuring a chlorinated benzene ring and a secondary amine, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for applications in chemical synthesis, purification, and formulation development.
Key Physicochemical Properties:
-
Appearance: Colorless to light yellow liquid[2]
-
Boiling Point: 97 °C at 0.6 mmHg[1]
-
Density: 1.072 g/mL at 25 °C[1]
-
Refractive Index: n20/D 1.5395[1]
Qualitative Solubility Profile
The synthesis of this compound involves the use of ethanol as a reaction solvent and ethyl acetate for extraction, indicating its solubility in these solvents.[2] Benzylamine, a structurally similar compound, is miscible with water, ethanol, and diethyl ether.[3] Based on these observations, the following qualitative solubility profile for this compound can be inferred:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with protic solvents. Ethanol is used as a solvent in its synthesis.[2] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole moment of the molecule allows for favorable interactions with polar aprotic solvents. Benzylamine is very soluble in acetone.[4] |
| Ethers | Diethyl ether, THF | Soluble | Benzylamine is miscible with diethyl ether.[3] The overall polarity of this compound is compatible with ether solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | The presence of a chloro-substituent and the overall molecular structure are compatible with chlorinated solvents. Benzylamine is partially miscible with chloroform.[3] |
| Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the molecule interacts favorably with aromatic solvents through π-stacking. Benzylamine is soluble in benzene.[4] |
| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble | The polarity of the amine group is likely to limit solubility in highly non-polar solvents. |
| Aqueous | Water | Sparingly Soluble | While the amine group can hydrogen bond with water, the non-polar chlorobenzyl moiety will limit miscibility. Benzylamine is miscible with water.[3] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Addition of Solvent: Accurately add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Synthesis Workflow
The following diagram illustrates a common laboratory-scale synthesis of this compound, as described in the literature.[2] This workflow provides context for the solvents in which the compound is likely to be soluble.
Caption: Synthesis and purification workflow for this compound.
Conclusion
While direct quantitative solubility data for this compound remains scarce in publicly accessible literature, a robust qualitative profile can be inferred from its chemical structure and the behavior of analogous compounds. It is predicted to be soluble in a range of polar and nonpolar organic solvents, with limited solubility in water. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a reliable methodology for in-house determination. The visualized synthesis workflow further contextualizes the compound's behavior in common laboratory solvents. Future studies are encouraged to publish quantitative solubility data to enrich the public knowledge base for this important chemical intermediate.
References
- 1. This compound | 39191-07-6 [chemicalbook.com]
- 2. This compound CAS#: 39191-07-6 [m.chemicalbook.com]
- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for 3-Chloro-N-methylbenzylamine (CAS No: 39191-07-6), a chemical intermediate utilized in various research and development applications. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.
Chemical Identification and Physical Properties
This compound is a substituted aromatic amine. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 39191-07-6 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.072 g/mL at 25 °C | |
| Boiling Point | 97 °C at 0.6 mmHg | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Refractive Index | n20/D 1.5395 | |
| pKa | 9.34 ± 0.10 (Predicted) | [2] |
| Sensitivity | Air Sensitive | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Classification | Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | |
| Hazardous to the Aquatic Environment, Chronic Hazard | H412 | Harmful to aquatic life with long lasting effects |
GHS Pictograms:
Flame, Corrosion, Exclamation Mark
Signal Word: Danger
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements:
A comprehensive list of precautionary statements can be found on the supplier's safety data sheet and includes codes such as P210, P273, P280, P301 + P312, P303 + P361 + P353, and P305 + P351 + P338.
Toxicological Information
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are generalized procedures based on best practices for handling flammable and corrosive liquids.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., type ABEK (EN14387) respirator filter).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, an apron and additional protective clothing may be necessary.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation, especially when working outside of a fume hood.[3]
Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from sources of ignition, heat, sparks, and open flames.[3]
-
Store in a designated flammables area.
-
Keep in a dark place under an inert atmosphere.[2]
-
Incompatible materials include strong oxidizing agents and strong acids.[3]
-
First-Aid Measures
The following first-aid procedures are based on information for the closely related compound N-Methylbenzylamine and should be adapted as necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[3]
-
Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. Use water spray to keep fire-exposed containers cool.[3]
-
Specific Hazards: The compound is a combustible liquid and vapor.[3] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 4.1.
-
Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal. Remove all sources of ignition and provide ventilation.[3]
Visualized Workflows and Relationships
To further aid in the understanding of safety protocols, the following diagrams illustrate key logical relationships and experimental workflows.
Caption: Logical relationship of safety precautions.
Caption: Workflow for responding to a spill.
References
Technical Guide: Safe Handling and Storage of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and standardized protocols for the safe handling and storage of 3-Chloro-N-methylbenzylamine (CAS No: 39191-07-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.072 g/mL at 25 °C | [1] |
| Boiling Point | 97 °C at 0.6 mmHg | [1] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.5395 | [1] |
| pKa | 9.34 ± 0.10 (Predicted) | [2] |
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Flammable liquids: Category 3[1]
-
Acute toxicity, Oral: Category 4[1]
-
Skin irritation: Category 2[1]
-
Serious eye damage: Category 1[1]
-
Hazardous to the aquatic environment, long-term hazard: Category 3[1]
Signal Word: Danger[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H412: Harmful to aquatic life with long lasting effects.[1]
Standard Operating Procedures
The following sections detail the standardized protocols for handling, storage, and emergency procedures for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A robust safety protocol begins with proper engineering controls and the consistent use of appropriate personal protective equipment.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Take precautionary measures against static discharge.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1][4]
-
Skin Protection:
-
Respiratory Protection: If inhalation of vapors or mists is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1][3] A half or full facepiece respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the exposure potential.[3]
Safe Handling Protocol
The following workflow outlines the necessary steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Storage Protocol
Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Keep in a dark place under an inert atmosphere.[2]
-
The designated storage area should be a corrosives area, away from heat, sparks, and open flames.[8][9]
-
Store locked up.[4]
Incompatible Materials:
Caption: Logical relationships for the proper storage of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
General Advice: Move the victim out of the dangerous area and consult a physician.[4] Show the safety data sheet to the doctor in attendance.[4]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing has stopped, perform artificial respiration.[10] If breathing is difficult, administer oxygen.[10] Immediately call a POISON CENTER or doctor.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area gently with plenty of soap and water.[3][10] Immediately call a POISON CENTER or doctor.[3]
-
Eye Contact: Rinse cautiously with water for several minutes (at least 15 minutes).[3][4] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] Immediately call a POISON CENTER or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Immediately call a POISON CENTER or doctor.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][11] The product is combustible, and containers may explode when heated.[9][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[4] Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas.[4] Wear appropriate personal protective equipment, including respiratory protection.[4] Remove all sources of ignition.[8]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.[4] Discharge into the environment must be avoided.[4]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[4][8] Keep in suitable, closed containers for disposal.[4]
Waste Disposal
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[12] Waste material must be disposed of at an approved waste disposal plant.[4] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
- 1. 3-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 39191-07-6 [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental data on the thermal decomposition of 3-Chloro-N-methylbenzylamine is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothetical decomposition pathway based on established principles of organic chemistry and thermal analysis of structurally similar compounds, primarily substituted benzylamines. The experimental protocols provided are intended as a standard methodology for researchers to determine the thermal properties of this compound.
Introduction
This compound is a substituted aromatic amine with potential applications in pharmaceutical synthesis and as a chemical intermediate. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the likely thermal decomposition pathways of this compound and outlines detailed experimental protocols for its thermal analysis.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 97 °C at 0.6 mmHg |
| Density | 1.072 g/mL at 25 °C |
| Flash Point | 46 °C (114.8 °F) - closed cup |
| CAS Number | 39191-07-6 |
Hypothetical Thermal Decomposition Pathway
Based on studies of benzylamine and its N-alkylated derivatives, the primary thermal decomposition of this compound is expected to proceed via homolytic cleavage of the weakest bond, which is the benzylic carbon-nitrogen (C-N) bond.
The proposed primary decomposition step is as follows:
C₇H₆ClCH₂NHCH₃ → C₇H₆ClCH₂• + •NHCH₃
This initial cleavage results in the formation of a 3-chlorobenzyl radical and a methylamino radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, dimerization, and disproportionation, leading to a complex mixture of final decomposition products.
Potential secondary reactions and products could include:
-
Dimerization of 3-chlorobenzyl radicals: 2 C₇H₆ClCH₂• → C₇H₆ClCH₂CH₂C₆H₄Cl (1,2-bis(3-chlorophenyl)ethane)
-
Hydrogen abstraction by the methylamino radical: •NHCH₃ + R-H → CH₃NH₂ + R• (where R-H is a hydrogen donor)
-
Reactions involving the aromatic ring and chlorine substituent at higher temperatures.
The overall decomposition can be visualized as a multi-step process initiated by the C-N bond scission.
Caption: Hypothetical primary thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For identification of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the preferred method.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the fraction of mass lost during decomposition.
Experimental Workflow for TGA:
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Detailed TGA Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the experiment under a high-purity inert atmosphere, such as nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:
-
T_onset: The onset temperature of decomposition.
-
T_peak: The temperature of the maximum rate of decomposition.
-
Mass Loss (%): The percentage of mass lost in each decomposition step.
-
Residue (%): The percentage of residual mass at the end of the experiment.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Detailed DSC Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (T_m): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak.
-
Decomposition Exotherm/Endotherm: The onset and peak temperatures of any exothermic or endothermic events associated with decomposition.
-
Enthalpy of Decomposition (ΔH_d): The area under the decomposition peak(s).
-
Presentation of Thermal Stability Data
The quantitative data obtained from TGA and DSC experiments should be summarized in a structured table for clear comparison and reporting.
Table 2: Template for Thermal Stability Data of this compound
| Parameter | Method | Value | Units |
| Onset Decomposition Temperature (T_onset) | TGA | °C | |
| Peak Decomposition Temperature (T_peak) | TGA (DTG) | °C | |
| Mass Loss at T_peak | TGA | % | |
| Final Residue at 600 °C | TGA | % | |
| Melting Point (T_m) | DSC | °C | |
| Enthalpy of Fusion (ΔH_f) | DSC | J/g | |
| Decomposition Onset (Exo/Endo) | DSC | °C | |
| Decomposition Peak (Exo/Endo) | DSC | °C | |
| Enthalpy of Decomposition (ΔH_d) | DSC | J/g |
Conclusion
An In-depth Technical Guide to the Reactivity of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N-methylbenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical research. Its reactivity is governed by the interplay of the secondary amine functionality, the benzyl group, and the electron-withdrawing chloro substituent on the aromatic ring. This guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents, supported by experimental protocols and quantitative data where available.
Core Reactivity Principles
The reactivity of this compound is primarily centered around the nucleophilic nitrogen atom of the secondary amine. The presence of the methyl group provides some steric hindrance compared to a primary benzylamine, while the benzyl group influences the acidity of the N-H proton and the reactivity of the benzylic C-H bonds. The meta-positioned chlorine atom exerts an electron-withdrawing inductive effect, which can influence the basicity of the amine and the reactivity of the aromatic ring.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the reductive amination of 3-chlorobenzaldehyde.
Experimental Protocol: Reductive Amination
Reaction: 3-Chlorobenzaldehyde + N-Boc-N-methylamine → this compound Hydrochloride
Procedure:
-
To a 10 mL one-neck round-bottom flask equipped with a nitrogen balloon, add a solution of 3-chlorobenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL).
-
Add chlorodimethylsilane (1.5 mmol) to the reaction mixture at room temperature.
-
Stir the resulting reaction mixture.
-
After the reaction is complete, add methanol (0.20 mL).
-
The product, this compound Hydrochloride, can be isolated as a white solid.[1]
Quantitative Data:
| Product | Yield | Reference |
| This compound Hydrochloride | >99% | [1] |
Characterization Data:
-
¹H NMR (500 MHz, MeOD): δ 7.61–7.58 (m, 1H), 7.48–7.45 (m, 3H), 4.21 (s, 2H), 2.74 (s, 3H)[1]
-
¹³C{¹H} NMR (125 MHz, MeOD): δ 136.0, 134.8, 131.8, 131.0, 130.8, 129.4, 52.8, 33.3[1]
-
HRMS (ESI-TOF) m/z: [M–Cl]⁺ calcd for C₈H₁₁ClN 156.0574; found 156.0572[1]
Figure 1: Experimental workflow for the synthesis of this compound Hydrochloride.
Reactivity with Common Reagents
Reaction with Acids
As a secondary amine, this compound is basic and readily reacts with acids to form the corresponding ammonium salts. For instance, reaction with hydrochloric acid yields this compound hydrochloride, a stable, crystalline solid that is more soluble in water than the free base.[1] This salt formation is a standard procedure for the purification and handling of benzylamines.
General Reaction: C₈H₁₀ClN + HCl → [C₈H₁₁ClN]⁺Cl⁻
Reaction with Bases
This compound is a weak base with a predicted pKa of 9.34±0.10. It will not react with weak bases. Strong bases, such as organolithium reagents or sodium amide, can deprotonate the secondary amine to form the corresponding amide anion. This anion is a potent nucleophile and can be used in subsequent alkylation or acylation reactions.
N-Acylation
N-acylation of this compound with acylating agents like acyl chlorides and anhydrides is a common transformation to form amides. These reactions typically proceed smoothly in the presence of a base to neutralize the hydrogen halide byproduct.
Procedure:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).
-
Add a base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.0-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the hydrochloride salt of the base and isolate the N-acylated product.
Quantitative Data for Analogous N-Acylations:
| Amine | Acylating Agent | Product | Yield (%) | Reference |
| Aniline | Chloroacetyl chloride | N-Phenyl-2-chloroacetamide | 92 | |
| Benzylamine | Chloroacetyl chloride | N-Benzyl-2-chloroacetamide | 90 |
N-Alkylation
The nitrogen of this compound can be further alkylated using alkyl halides to form the corresponding tertiary amine. Over-alkylation to form a quaternary ammonium salt is a potential side reaction and can be controlled by careful choice of reaction conditions.
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the mixture.
-
Add the alkyl halide (1.0-1.5 eq.) and heat the reaction mixture as needed.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, perform a standard workup involving filtration of the inorganic salts, extraction, and purification by column chromatography.
Figure 2: Logical relationship of the core reactivity of the amine functionality in this compound.
Oxidation
Secondary benzylamines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the corresponding imine, while stronger oxidizing agents can cleave the C-N bond.
Reduction
The chloro-substituted aromatic ring of this compound can potentially be reduced to remove the chlorine atom via catalytic hydrogenation. This reaction would typically require a palladium catalyst (e.g., Pd/C) and a source of hydrogen. The secondary amine functionality is generally stable under these conditions.
Palladium-Catalyzed Coupling Reactions
The chlorine atom on the benzene ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling. These reactions are powerful tools for the formation of new C-N and C-C bonds, respectively, enabling the synthesis of more complex derivatives.
Biological Activity Context
While specific biological data for this compound is limited in the public domain, substituted benzylamines are a common motif in pharmacologically active compounds. For instance, some benzylamine derivatives act as inhibitors of catecholamine uptake, suggesting potential activity in the central nervous system.[2] The chloro substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Figure 3: Hypothetical signaling pathway for the CNS activity of benzylamine derivatives.
Conclusion
This compound exhibits a rich and versatile reactivity profile. Its secondary amine functionality allows for straightforward derivatization through acylation, alkylation, and salt formation. The chloro-substituted aromatic ring opens up possibilities for further functionalization via palladium-catalyzed cross-coupling reactions. Understanding these reactive pathways is crucial for the effective utilization of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further research is warranted to obtain more quantitative data on the reactivity of this specific molecule and to explore its biological activity in greater detail.
References
An In-depth Technical Guide to the Potential Hazards of 3-Chloro-N-methylbenzylamine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards associated with 3-Chloro-N-methylbenzylamine, a chemical intermediate utilized in various research and development applications. Understanding its toxicological profile and handling requirements is paramount for ensuring laboratory safety. This document summarizes key physicochemical properties, toxicological data, and recommended experimental protocols for hazard assessment.
Physicochemical and Hazard Identification
This compound is a flammable liquid and is classified as harmful if swallowed, causing skin irritation and serious eye damage. It is also recognized as being harmful to aquatic life with long-lasting effects.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39191-07-6 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 97 °C at 0.6 mmHg | [1] |
| Density | 1.072 g/mL at 25 °C | [1] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [1] |
| pKa | 9.34 ± 0.10 (Predicted) | [2] |
| Sensitivity | Air Sensitive | [2] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet.[1]
Toxicological Data
While specific experimental toxicity data for this compound is limited in publicly available literature, its GHS classification provides insight into its toxicological profile. The "Acute Toxicity, Category 4" classification for oral exposure indicates an LD50 value in the range of 300-2000 mg/kg for rats. To provide a more specific, albeit predicted, value, a Quantitative Structure-Activity Relationship (QSAR) model was employed.
Table 3: Predicted Acute Oral Toxicity
| Endpoint | Value | Method |
| Oral Rat LD50 | 671.84 mg/kg | Toxicity Estimation Software Tool (T.E.S.T.) - Consensus Method[3] |
Disclaimer: This value is a computational prediction and should be used for guidance only. Experimental verification is required for a definitive assessment.
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following are summaries of key experimental methodologies for evaluating the acute toxicity, skin irritation, and eye irritation potential of this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a limited number of animals.
-
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a higher dose level, or dosing of a lower dose level.
-
Test Animals: Typically, rats are used. A small number of animals (usually 3) are used for each step.
-
Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.
Skin Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit) on a small area of shaved skin.
-
Procedure: The substance is applied to the skin and covered with a gauze patch for a defined period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The severity of skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.
Serious Eye Damage/Eye Irritation - OECD Test Guideline 405
This test assesses the potential of a substance to cause serious eye damage or irritation.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.
-
Procedure: The substance is instilled into the conjunctival sac. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.
-
Endpoint: The severity of ocular lesions is scored. The substance is classified based on the severity and reversibility of the observed effects.
Potential Metabolic Pathways and Toxicological Mechanisms
The primary metabolic routes are likely to be N-demethylation and oxidation of the benzylic carbon. N-demethylation would yield 3-chlorobenzylamine, while oxidation of the benzylic carbon could lead to the formation of an unstable carbinolamine, which would then decompose to 3-chlorobenzaldehyde and methylamine. These metabolites can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.
The toxicity of this compound is likely related to the parent compound itself, which can act as an irritant, and potentially to its reactive metabolites. For instance, aldehydes formed during metabolism can be cytotoxic.
Laboratory Safety and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is essential.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep in a designated flammable liquids storage cabinet. It is sensitive to air and should be stored under an inert atmosphere.[2]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local regulations.
Conclusion
This compound presents several potential hazards in a laboratory setting, including flammability, acute oral toxicity, skin irritation, and serious eye damage. While specific experimental toxicological data is limited, the available information and predictive models provide a solid foundation for a precautionary approach to its handling. Adherence to standardized experimental protocols for hazard assessment and strict implementation of safety measures are critical for minimizing risks to researchers and the environment. Further research is warranted to fully elucidate the toxicological profile and metabolic pathways of this compound.
References
Methodological & Application
Synthesis of 3-Chloro-N-methylbenzylamine from m-Chlorobenzaldehyde via Reductive Amination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Chloro-N-methylbenzylamine, a key intermediate in pharmaceutical and agrochemical research, through the reductive amination of m-chlorobenzaldehyde with methylamine. The primary method detailed herein utilizes sodium borohydride as a cost-effective and readily available reducing agent. An alternative protocol using a milder reducing agent, sodium triacetoxyborohydride, is also presented for substrates sensitive to harsher conditions.
Overview and Signaling Pathway
Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds in two main stages: the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine. In this specific synthesis, m-chlorobenzaldehyde reacts with methylamine to form an N-methyl-1-(3-chlorophenyl)methanimine intermediate, which is then reduced in situ to yield this compound.
Application Note: One-Pot Reductive Amination Protocol for the Synthesis of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds. This application note details a robust one-pot protocol for the synthesis of 3-Chloro-N-methylbenzylamine from 3-chlorobenzaldehyde and methylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source that allows for the direct combination of the aldehyde, amine, and reducing agent in a single reaction vessel. Its selectivity for the intermediate iminium ion over the starting aldehyde minimizes the formation of alcohol byproducts, often leading to high yields and simplified purification.[1] This protocol is designed for ease of use and scalability, making it suitable for various research and development applications.
Reaction Scheme
The synthesis of this compound proceeds via a one-pot reductive amination pathway. Initially, 3-chlorobenzaldehyde reacts with methylamine to form an intermediate iminium ion. Subsequently, the in-situ generated iminium ion is selectively reduced by sodium triacetoxyborohydride (STAB) to yield the final product, this compound.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for similar reductive amination reactions.
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (post-purification) | >97% |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 97 °C @ 0.6 mmHg |
| Density | 1.072 g/mL at 25 °C |
Experimental Protocol
This protocol describes a one-pot procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
3-Chlorobenzaldehyde (98%)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (STAB, 97%)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chlorobenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2-0.5 M). Add methylamine solution (1.1-1.2 eq) to the stirred solution at room temperature.
-
Reducing Agent Addition: To the resulting mixture, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.
Characterization Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.38-7.25 (m, 4H), 3.62 (s, 2H), 3.32 (br s, 1H), 2.22 (s, 3H).[2]
-
ESI-MS (m/z): 156 [M+H]⁺.[2]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
3-Chlorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of vapors.
-
Methylamine Solution: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Work in a well-ventilated area and avoid contact with skin and eyes.
-
Sodium Triacetoxyborohydride (STAB): Flammable solid. In contact with water, it releases flammable gases. Causes skin irritation and serious eye damage. It is moisture-sensitive and should be handled under an inert atmosphere.
-
1,2-Dichloroethane (DCE) / Dichloromethane (DCM): Halogenated solvents are harmful and suspected carcinogens. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes & Protocols: 3-Chloro-N-methylbenzylamine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of substituted N-methylbenzylamine derivatives, specifically using 3-Chloro-N-methylbenzylamine as an exemplar, in the synthesis of complex pharmaceutical agents. The protocols and data herein are centered around the synthesis of potent, selective neurokinin-1 (NK1) receptor antagonists, a class of drugs with significant therapeutic applications.
Introduction: Role in Synthesizing NK1 Receptor Antagonists
Substituted N-methylbenzylamine moieties are crucial structural components in various pharmacologically active molecules. While not a direct precursor, the structural motif of this compound is analogous to key fragments used in the synthesis of drugs like Befetupitant . Befetupitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is instrumental in mediating responses to the neuropeptide Substance P.[1][2] By blocking this interaction, these drugs are effective in treating chemotherapy-induced nausea and vomiting.[3]
The synthesis of such complex molecules often employs a convergent strategy, where key fragments are prepared separately before being coupled in the final steps. A substituted N-methyl-aminopyridine core represents one such critical fragment, the synthesis of which involves multi-step chemical transformations where benzylamine derivatives can play a role, often as part of a directing group or a precursor to the final amine.
Core Synthesis Strategy: A Convergent Approach
The synthesis of a Befetupitant-like NK1 receptor antagonist can be dissected into the preparation of two primary intermediates followed by their final coupling.
-
Fragment A Synthesis: Preparation of the core aminopyridine structure, N-methyl-4-(o-tolyl)-6-morpholinopyridin-3-amine.
-
Fragment B Synthesis: Preparation of the acylating agent, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride.
-
Final Step: Amide coupling of Fragment A and Fragment B to yield the final active pharmaceutical ingredient (API).
This approach allows for efficient and modular construction of the target molecule.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key transformations in the synthesis. Note that yields and conditions are highly dependent on the specific substrate, scale, and purification method. The values provided are typical for laboratory-scale synthesis of analogous compounds.
Table 1: Synthesis of Fragment A - Key Steps
| Step | Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 - 95 |
| 2 | SₙAr | Morpholine, K₂CO₃ | DMSO | 120 | 24 | 80 - 90 |
| 3 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 25 | 2 | 75 - 85 |
| 4 | Reduction | Fe, NH₄Cl or H₂, Pd/C | Ethanol/H₂O | 80 | 6 | 90 - 98 |
| 5 | N-Methylation | Formaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | 70 - 85 |
Table 2: Synthesis of Fragment B & Final Coupling
| Step | Reaction Type | Key Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Oxidation | KMnO₄ | Acetone/H₂O | 60 | 8 | 60 - 75 |
| 2 | Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Toluene | 80 | 4 | 90 - 99 |
| 3 | Amide Coupling | Fragment A, DIEA | Dichloromethane | 0 - 25 | 6 | 80 - 95 |
Experimental Protocols
The following protocols are generalized methodologies for the key steps outlined above. Researchers should adapt these procedures based on the specific properties of their reagents and intermediates.
Protocol 4.1: Reductive Amination for N-Methylation (Fragment A, Step 5)
This protocol describes the introduction of the N-methyl group onto the 3-aminopyridine core.
-
Materials: 3-Amino-4-(o-tolyl)-6-morpholinopyridine, formaldehyde (37% in H₂O), sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure: a. To a solution of the 3-aminopyridine derivative (1.0 eq) in DCE, add formaldehyde (1.5 eq). b. Stir the mixture at room temperature for 1 hour. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. d. Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS for completion. e. Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. f. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-methylated product.
Protocol 4.2: Amide Coupling (Final Step)
This protocol details the final coupling of the key fragments using Schotten-Baumann conditions.
-
Materials: Fragment A (N-methyl-4-(o-tolyl)-6-morpholinopyridin-3-amine), Fragment B (2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride), diisopropylethylamine (DIEA), dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄.
-
Procedure: a. Dissolve Fragment A (1.0 eq) and DIEA (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of Fragment B (1.1 eq) in DCM dropwise to the stirring mixture over 20 minutes. d. Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with DCM. f. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. The crude product can be purified by recrystallization (e.g., from ethanol/heptane) or column chromatography to yield the final API.
Mechanism of Action: NK1 Receptor Signaling Pathway
Befetupitant and related drugs function by competitively inhibiting the binding of Substance P to the NK1 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the downstream signaling cascade responsible for emesis and other physiological responses.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. BIOORGANIC AND MEDICINAL CHEMISTRY LETTERS > Dettaglio [publicatt.unicatt.it]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Chloro-N-methylbenzylamine as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N-methylbenzylamine is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. While not a direct precursor to currently marketed major agrochemicals, its structural motif is present in several classes of pesticides, suggesting its utility in the development of new active ingredients. This document provides a detailed, representative protocol for the synthesis of a novel diamide insecticide analogue, demonstrating a potential application of this compound in agrochemical research and development. The following protocols and data are illustrative and intended to guide researchers in exploring the synthetic utility of this precursor.
Hypothetical Agrochemical Target: A Novel Diamide Insecticide Analogue
The proposed target molecule is a novel anthranilic diamide insecticide, structurally analogous to commercial products like chlorantraniliprole. The synthesis utilizes this compound to form a key intermediate, which is then coupled with a second heterocyclic intermediate.
Data Presentation: Synthesis of a Diamide Insecticide Analogue
The following tables summarize the representative quantitative data for the multi-step synthesis of the target diamide insecticide analogue.
Table 1: Synthesis of Intermediate 1 - 2-Amino-5-chloro-N,3-dimethylbenzamide
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | 2-Amino-3-methylbenzoic acid | HNO₃, H₂SO₄ | - | 0-10 | 2 | 85 | 98 |
| 2 | Chlorination | 2-Amino-3-methyl-5-nitrobenzoic acid | SO₂Cl₂ | Acetic Acid | 60 | 4 | 90 | 97 |
| 3 | Amidation | 2-Amino-5-chloro-3-methyl-nitrobenzoic acid | SOCl₂, Methylamine | Toluene | 80 | 6 | 88 | 99 |
| 4 | Reduction | 2-(Methylamino)carbonyl-4-chloro-6-nitro-toluene | Fe, NH₄Cl | Ethanol/Water | 78 | 8 | 92 | 98 |
Table 2: Synthesis of the Final Diamide Insecticide Analogue
| Step | Reaction | Starting Material 1 | Starting Material 2 | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 5 | Amide Coupling | 2-Amino-5-chloro-N,3-dimethylbenzamide | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride | - | Pyridine | Acetonitrile | 25 | 12 | 85 | >95 |
Experimental Protocols
Synthesis of Intermediate 1: 2-Amino-5-chloro-N,3-dimethylbenzamide
Step 1: Nitration of 2-Amino-3-methylbenzoic acid
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C, slowly add 2-amino-3-methylbenzoic acid (15.1 g, 0.1 mol).
-
Maintain the temperature below 10°C and add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) dropwise over 1 hour.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice (500 g) and collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral and dry under vacuum to afford 2-amino-3-methyl-5-nitrobenzoic acid.
Step 2: Chlorination of 2-Amino-3-methyl-5-nitrobenzoic acid
-
Suspend 2-amino-3-methyl-5-nitrobenzoic acid (19.6 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Heat the mixture to 60°C and add sulfuryl chloride (14.8 g, 0.11 mol) dropwise.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Cool the mixture to room temperature and pour it into ice water (500 mL).
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-5-chloro-3-methyl-nitrobenzoic acid.
Step 3: Amidation of 2-Amino-5-chloro-3-methyl-nitrobenzoic acid
-
Reflux a mixture of 2-amino-5-chloro-3-methyl-nitrobenzoic acid (23.0 g, 0.1 mol) and thionyl chloride (13.2 g, 0.11 mol) in toluene (150 mL) for 3 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting acid chloride in fresh toluene (100 mL) and cool to 0°C.
-
Bubble methylamine gas through the solution or add a solution of methylamine in THF until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(methylamino)carbonyl-4-chloro-6-nitro-toluene.
Step 4: Reduction of 2-(Methylamino)carbonyl-4-chloro-6-nitro-toluene
-
To a mixture of 2-(methylamino)carbonyl-4-chloro-6-nitro-toluene (24.4 g, 0.1 mol) in ethanol (200 mL) and water (50 mL), add iron powder (28 g, 0.5 mol) and ammonium chloride (5.3 g, 0.1 mol).
-
Heat the mixture to reflux and stir for 8 hours.
-
Filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-5-chloro-N,3-dimethylbenzamide.
Synthesis of the Final Diamide Insecticide Analogue
Step 5: Amide Coupling
-
Dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (3.03 g, 10 mmol) in thionyl chloride (10 mL) and reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous acetonitrile (50 mL).
-
To a separate flask, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (2.12 g, 10 mmol) in anhydrous acetonitrile (50 mL) and add pyridine (1.1 mL, 12 mmol).
-
Slowly add the solution of the acid chloride to the solution of the aminobenzamide at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final diamide insecticide analogue.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the proposed diamide insecticide analogue.
Disclaimer: The synthetic protocols, quantitative data, and the proposed agrochemical target are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments and safety assessments. No biological activity or signaling pathway information is available for this hypothetical compound.
Application Notes and Protocols: The Role of 3-Chloro-N-methylbenzylamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of potent and selective kinase inhibitors. While direct and extensive documentation detailing the use of 3-Chloro-N-methylbenzylamine in the synthesis of widely-marketed kinase inhibitors is not prevalent in public-domain literature, its structural motifs—a substituted N-methylbenzylamine—are of significant interest in drug design. The benzylamine core is a versatile scaffold capable of occupying the ATP-binding pocket of various kinases, and the chloro-substitution on the phenyl ring offers a vector for modulating potency, selectivity, and pharmacokinetic properties.
These application notes provide a representative synthetic protocol for a Bcr-Abl kinase inhibitor, illustrating a key step where a substituted N-methylbenzylamine derivative, such as this compound, could be incorporated. The Bcr-Abl tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML).[1] The fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) results in a constitutively active tyrosine kinase, driving uncontrolled cell proliferation.[1][2]
The Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for cell proliferation and survival.[2][3][4] Key among these are the RAS/MAPK and PI3K/AKT pathways, which promote cell division and inhibit apoptosis, respectively.[2][3] Kinase inhibitors targeting Bcr-Abl aim to block these aberrant signals.
Figure 1: Simplified Bcr-Abl Signaling Pathway.
Representative Synthesis of a Bcr-Abl Kinase Inhibitor
The following protocol describes the synthesis of a series of 3-substituted benzamide derivatives, which are analogues of the Bcr-Abl inhibitor Imatinib. This synthesis highlights a key amide bond formation step where a substituted benzylamine could be utilized. While the original synthesis may use a different amine, this protocol serves as a practical guide for incorporating moieties like this compound to explore structure-activity relationships (SAR).
Experimental Workflow
Figure 2: General Synthetic Workflow for Imatinib Analogues.
Experimental Protocols
Step 1: Synthesis of N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide (Intermediate 1)
This step involves the formation of an amide bond between an aniline derivative and a benzoyl chloride.
-
Materials:
-
3-Bromo-4-methylaniline
-
4-(Chloromethyl)benzoyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 3-bromo-4-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add K₂CO₃ (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Intermediate 2)
This step involves a nucleophilic substitution where a piperazine derivative displaces the chlorine atom. This is a key step where a substituted N-methylbenzylamine like this compound could be used in place of piperazine to generate novel analogs.
-
Materials:
-
N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide (Intermediate 1)
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous acetone in a round-bottom flask under an inert atmosphere.
-
Add 1-methylpiperazine (1.3 eq) and K₂CO₃ (3.0 eq) to the solution.
-
Heat the reaction mixture to 55 °C and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.
-
Step 3: Synthesis of N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Final Product - Imatinib Analogue)
This final step is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form the final kinase inhibitor.
-
Materials:
-
N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Intermediate 2)
-
2-Amino-4-(pyridin-3-yl)pyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
-
Procedure:
-
To a reaction vessel, add Intermediate 2 (1.0 eq), 2-amino-4-(pyridin-3-yl)pyrimidine (1.2 eq), Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final imatinib analogue.
-
Data Presentation
The following table presents representative data for a series of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, demonstrating the impact of substitution on inhibitory activity.[5]
| Compound | Substitution (R) | Bcr-Abl IC₅₀ (nM) | K562 Cell Growth Inhibition IC₅₀ (nM) |
| Imatinib | - | 37.5 | 250 |
| Analogue 1 | H | >10000 | >10000 |
| Analogue 2 | 3-F | 2.8 | 180 |
| Analogue 3 | 3-Cl | 2.5 | 160 |
| Analogue 4 | 3-Br | 2.1 | 150 |
| Analogue 5 | 3-CF₃ | 1.8 | 130 |
Data is illustrative and based on published results for similar compounds.[5]
Role of this compound in Kinase Inhibitor Design
While not explicitly documented in the synthesis of major kinase inhibitors, this compound can be considered a valuable building block for the following reasons:
-
Scaffold Hopping and Analogue Synthesis: It can be used in place of other amine-containing fragments (like piperazine in the example above) to generate novel chemical entities with potentially different biological activities and intellectual property profiles.
-
Structure-Activity Relationship (SAR) Studies: The 3-chloro substituent provides a point of modification to probe the steric and electronic requirements of the kinase's ATP-binding pocket. The position and nature of the halogen can significantly impact binding affinity and selectivity. For instance, small, lipophilic, electron-withdrawing groups at the 3-position of a phenyl ring have been shown to enhance the potency of some kinase inhibitors.
-
Modulation of Physicochemical Properties: The chloro group can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters for drug development.
Conclusion
This compound represents a potentially useful, yet underexplored, building block in the synthesis of novel kinase inhibitors. The provided representative protocol for the synthesis of Bcr-Abl inhibitors offers a practical framework for incorporating such substituted benzylamines. By leveraging the principles of medicinal chemistry and established synthetic methodologies, researchers can utilize this compound and its analogues to generate new chemical matter with the potential to overcome challenges such as drug resistance and to improve the therapeutic window of kinase inhibitors.
References
- 1. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Chloro-N-methylbenzylamine in the Synthesis of ROR Gamma Modulators: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of 3-Chloro-N-methylbenzylamine in the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) modulators. RORγ is a critical nuclear receptor involved in the regulation of immune responses, particularly in the differentiation of Th17 cells, making it a key target for the development of therapeutics for autoimmune diseases. While a direct, documented synthesis of a clinical or preclinical RORγ modulator utilizing this compound is not prevalent in publicly available literature, this application note explores a hypothetical synthetic route and provides detailed protocols for the synthesis and evaluation of such compounds. This guide serves as a practical resource for researchers in medicinal chemistry and drug discovery exploring novel scaffolds for RORγ modulation.
Introduction to ROR Gamma
Retinoic acid receptor-related orphan receptor gamma (RORγ), also known as NR1F3 (Nuclear Receptor subfamily 1, group F, member 3), is a key transcription factor that plays a pivotal role in the immune system. A specific isoform, RORγt, is selectively expressed in immune cells and is considered the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17). Elevated levels of IL-17 are associated with the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
The transcriptional activity of RORγ can be modulated by small molecules. Inverse agonists of RORγ can inhibit its activity, leading to a reduction in IL-17 production and a suppression of the inflammatory response. This makes RORγ an attractive therapeutic target for the development of novel treatments for autoimmune disorders.
ROR Gamma Signaling Pathway
The signaling pathway involving RORγt is central to the differentiation and function of Th17 cells. The process is initiated by the presence of cytokines such as TGF-β and IL-6, which induce the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including the gene for IL-17. This binding, along with the recruitment of co-activator proteins, initiates the transcription of these pro-inflammatory genes. RORγ modulators can interfere with this process.
Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation.
Application of this compound in RORγ Modulator Synthesis
A thorough review of scientific literature and patent databases did not reveal a direct and explicit example of this compound being used as a starting material for the synthesis of a known RORγ modulator. However, the structural motif of a substituted benzylamine is present in various bioactive molecules. Based on the core structures of some reported RORγ modulators, a hypothetical synthetic route can be devised where this compound serves as a key building block.
Hypothetical Synthetic Scheme
This section outlines a plausible, albeit hypothetical, synthetic pathway to a novel RORγ modulator incorporating the this compound moiety. The proposed target molecule belongs to a class of compounds known to interact with the ligand-binding domain of RORγ.
Figure 2: Logical workflow for the hypothetical synthesis.
Experimental Protocols
Synthesis of a Hypothetical RORγ Modulator
Protocol 1: Synthesis of N-((3-chlorophenyl)methyl)-N-methyl-2-(...)-acetamide (Intermediate A)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of the desired activated carboxylic acid (e.g., an acyl chloride, 1.1 eq) in DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Protocol 2: Intramolecular Cyclization to form Intermediate B
This step is highly dependent on the nature of the acylating agent used in Protocol 1. A representative protocol for a Pictet-Spengler type reaction is provided below.
-
Dissolve Intermediate A (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of formic acid and toluene.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield Intermediate B.
Protocol 3: Final Modification to Yield the Hypothetical RORγ Modulator
This step could involve various transformations like N-alkylation, cross-coupling reactions, or deprotection steps.
-
Dissolve Intermediate B (1.0 eq) in a suitable solvent (e.g., DMF, THF).
-
Add the necessary reagents for the desired transformation (e.g., an alkyl halide and a base for N-alkylation).
-
Stir the reaction at the appropriate temperature until completion as monitored by TLC.
-
Perform an aqueous work-up followed by extraction with an organic solvent.
-
Dry, concentrate, and purify the final product by column chromatography or preparative HPLC.
Biological Evaluation Protocols
Protocol 4: RORγ Ligand Binding Assay (LanthaScreen® TR-FRET)
This protocol is adapted from commercially available assay kits and provides a method to determine the binding affinity of a test compound to the RORγ ligand-binding domain (LBD).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the RORγ-LBD, a fluorescently labeled coactivator peptide, and a terbium-labeled anti-GST antibody.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 5: Cell-Based RORγ Reporter Assay
This assay measures the ability of a compound to inhibit RORγ-mediated transcription in a cellular context.
-
Seed a suitable cell line (e.g., HEK293T cells) co-transfected with a RORγ expression vector and a reporter vector containing a luciferase gene under the control of a RORE promoter in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the compound concentration to determine the IC50 value.
Data Presentation
The following tables present hypothetical data that could be generated from the synthesis and evaluation of a series of RORγ modulators derived from this compound.
Table 1: Synthetic Results for Hypothetical RORγ Modulators
| Compound ID | Starting Material | Intermediate A Yield (%) | Intermediate B Yield (%) | Final Product Yield (%) | Purity (HPLC, %) |
| H-ROR-001 | This compound | 85 | 65 | 70 | >98 |
| H-ROR-002 | This compound | 82 | 60 | 68 | >99 |
| H-ROR-003 | This compound | 78 | 55 | 62 | >97 |
Table 2: Biological Activity of Hypothetical RORγ Modulators
| Compound ID | RORγ Binding IC50 (nM) (TR-FRET) | RORγ Reporter IC50 (nM) (Cell-based) |
| H-ROR-001 | 150 | 250 |
| H-ROR-002 | 95 | 180 |
| H-ROR-003 | 210 | 350 |
| Control Inhibitor | 25 | 50 |
Experimental Workflow Visualization
The overall workflow from synthesis to biological evaluation is depicted below.
Figure 3: General experimental workflow for RORγ modulator development.
Conclusion
While direct evidence for the use of this compound in the synthesis of RORγ modulators is not prominent in the current scientific literature, its chemical structure represents a viable starting point for the design and synthesis of novel modulators. The hypothetical synthetic routes and detailed experimental protocols provided in this application note offer a practical framework for researchers to explore new chemical space in the quest for potent and selective RORγ inhibitors. The development of such compounds holds significant promise for the treatment of a wide range of autoimmune and inflammatory diseases.
Application of 3-Chloro-N-methylbenzylamine in the Preparation of Cholinesterase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-chloro-N-methylbenzylamine and structurally related compounds in the synthesis of novel cholinesterase inhibitors. While direct literature detailing the use of this compound as a precursor for established cholinesterase inhibitors is limited, this guide focuses on the synthesis and evaluation of closely related N-(3-chlorobenzyl) derivatives that have shown significant potential in the inhibition of cholinesterases, key enzymes in the pathology of Alzheimer's disease.
The protocols and data presented herein are compiled from various scientific publications to provide a comprehensive resource for the design, synthesis, and biological evaluation of new chemical entities targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Introduction to Cholinesterase Inhibition
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. There are two main types of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In the context of Alzheimer's disease, inhibiting these enzymes increases the levels of acetylcholine in the brain, which is believed to help improve cognitive function. The N-benzylpiperidine moiety is a common scaffold in the design of potent cholinesterase inhibitors, and substitutions on the benzyl ring, such as a chloro group, can significantly influence the inhibitory activity and selectivity of the compounds.
Synthesis of a Novel N-(3-chlorobenzyl)piperidine Derivative
A notable example of a potent cholinesterase inhibitor featuring the 3-chlorobenzyl moiety is the compound 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione . This multi-target-directed ligand has demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE) and also exhibits β-amyloid anti-aggregation properties, another important therapeutic target in Alzheimer's disease.[1]
Synthetic Pathway Overview
The synthesis of this class of compounds generally involves a multi-step process. A representative synthetic pathway is illustrated below.
Caption: Synthetic pathway for a potent BuChE inhibitor.
Experimental Protocol: Synthesis of an N-(3-chlorobenzyl)piperidine Derivative
This protocol is a generalized procedure for the synthesis of N-benzylpiperidine derivatives, exemplified by the synthesis of a multi-target ligand.
Step 1: Synthesis of 1-(3-chlorobenzyl)piperidin-4-amine (Intermediate)
-
To a solution of piperidin-4-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 3-chlorobenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of the Final Product
-
In a reaction vessel, dissolve the intermediate 1-(3-chlorobenzyl)piperidin-4-amine (1.0 eq) and 2-(8-bromooctyl)isoindoline-1,3-dione (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or recrystallization.
Quantitative Data: Cholinesterase Inhibitory Activity
The inhibitory potency of the synthesized compounds is typically evaluated against both AChE and BChE. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | BuChE | 0.72[1] | Donepezil | - |
| AChE | > 10[1] | |||
| Compound 21l (a 3-chlorobenzyl analog) | AChE | 0.79[2] | Donepezil | 0.014[2] |
Experimental Protocol: Cholinesterase Activity Assay (Ellman's Method)
The cholinesterase inhibitory activity is commonly determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Workflow for Cholinesterase Inhibition Assay
References
- 1. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sertraline Intermediates via Reductive Amination
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] Its synthesis has been a subject of extensive research to develop efficient, stereoselective, and industrially scalable routes. A key transformation in the synthesis of sertraline is the introduction of the N-methylamino group to a tetralone precursor. This application note details the synthetic route to key sertraline intermediates, focusing on the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone. While alternative synthetic strategies are continually explored, this pathway remains a cornerstone of sertraline production.
Core Synthetic Strategy
The most common and industrially viable synthesis of sertraline does not start from a 3-chloro-N-methylbenzylamine analog. Instead, the core of the molecule is typically constructed through the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (Sertraline Tetralone) with methylamine. This reaction forms the crucial C-N bond and sets the stage for establishing the desired stereochemistry of the final active pharmaceutical ingredient.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of racemic sertraline via reductive amination.
Experimental Protocols
Protocol 1: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
This protocol describes the formation of the key imine intermediate from sertraline tetralone and methylamine. The reaction is typically driven to completion by removing the water formed during the reaction.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (Sertraline Tetralone)
-
Monomethylamine
-
Isopropyl alcohol
-
Pressure-rated reaction vessel
Procedure:
-
Combine sertraline tetralone (165 g, 1 mol equiv) and isopropyl alcohol (700 mL) in a suitable pressure-rated vessel.
-
Cool the mixture to -5 to -10°C.
-
Add monomethylamine (60.2 g, 3.4 mol equiv) to the cooled mixture.
-
Heat the reaction mixture to 85-100°C for 16 hours.
-
Monitor the reaction for imine conversion (typically >95%).
-
Cool the mixture to -15°C for 24 hours to precipitate the product.
-
Isolate the product by filtration.
Expected Outcome:
Protocol 2: Reduction of Sertraline Imine to Racemic Sertraline
This protocol details the reduction of the sertraline imine to a diastereomeric mixture of cis- and trans-sertraline. The choice of reducing agent and conditions significantly impacts the diastereoselectivity of the reaction.
Materials:
-
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
-
Methanol
-
5% Palladium on Calcium Carbonate (Pd/CaCO₃)
-
Water
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, combine sertraline imine (10 gm), 5% Pd/CaCO₃ (0.6 gm), water (2 ml), and methanol (100 ml).[3]
-
Subject the mixture to hydrogenation under a hydrogen pressure of 0.5 kg at 20-35°C for approximately 3.5 hours.[3]
-
After the reaction is complete, remove the catalyst by filtration.
-
Evaporate the solvent completely under vacuum to obtain the crude product.
Expected Outcome:
-
Product: A mixture of cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine and its trans isomer.
-
Diastereomeric Ratio (cis:trans): Approximately 99.7:0.3[3]
Data Presentation
The following tables summarize quantitative data from various reported synthetic methods for key steps in the sertraline synthesis.
Table 1: Sertraline Imine Formation in Different Alcohols
| Entry | Solvent | Temperature (°C) | Time (hours) | Imine/Ketone Ratio (%) |
| 1 | Methanol | 60-65 | 12 | 97/3 |
| 2 | Isopropyl Alcohol | 60-65 | 10 | 93/7 |
| 3 | Ethanol | 60-65 | 14 | 95/5 |
| 4 | n-Propanol | 100-105 | 6 | 93/7 |
Data adapted from Pfizer Global Research and Development.[2]
Table 2: Comparison of Reduction Conditions for Sertraline Imine
| Entry | Catalyst | Key Conditions | cis/trans Ratio | Dechlorination Byproducts (%) | Reaction Yield (%) |
| 1 | 5% Pd/C | Hydrogen gas | >6/1 | >1.5 | 75-79 |
| 2 | 5% Pd/CaCO₃ | Hydrogen gas, water in methanol | >20/1 | <0.1 | >94 |
Data adapted from Pfizer Global Research and Development and a highly stereoselective synthesis process.[2][3]
Logical Relationship of Key Steps
The synthesis of sertraline from the tetralone precursor involves a logical sequence of chemical transformations. The initial formation of the imine is a prerequisite for the subsequent reduction, which establishes the amine functionality. The stereochemical outcome of the reduction is critical as only the cis-(1S, 4S) enantiomer is the active drug.
Figure 2: Logical flow of the sertraline synthesis from the tetralone intermediate.
References
- 1. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
Application Notes and Protocols: Acylation Reactions of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of 3-Chloro-N-methylbenzylamine, a key transformation for the synthesis of a variety of amide derivatives with potential applications in medicinal chemistry and drug development. The protocols cover reactions with common acylating agents such as acyl chlorides and acid anhydrides.
Introduction
N-acylation is a fundamental reaction in organic synthesis that forms a stable amide bond. For a secondary amine like this compound, this reaction introduces an acyl group onto the nitrogen atom, leading to the formation of a tertiary amide. These acylated products can serve as important intermediates or as final active pharmaceutical ingredients (APIs). The reactivity of the amine allows for acylation under various conditions, which can be tailored to the specific acylating agent and the desired scale of the reaction.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the acylation of this compound with various acylating agents. The data is based on established methodologies for the acylation of similar N-methylbenzylamine derivatives.
Table 1: Acylation with Acyl Chlorides under Schotten-Baumann Conditions
| Entry | Acylating Agent | Base | Solvent System | Reaction Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride | 10% aq. NaOH | Dichloromethane/Water | 1 - 2 | 85 - 95 |
| 2 | Benzoyl Chloride | 10% aq. NaOH | Dichloromethane/Water | 2 - 4 | 80 - 90 |
| 3 | Chloroacetyl Chloride | 10% aq. NaOH | Dichloromethane/Water | 1 - 3 | 88 - 96[1] |
| 4 | 4-Methylbenzoyl Chloride | Pyridine | Dichloromethane | 3 - 5 | 75 - 85 |
Table 2: Acylation with Acid Anhydrides
| Entry | Acylating Agent | Catalyst/Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Acetic Anhydride | None | Neat | 0.5 - 1 | 90 - 98[2] |
| 2 | Acetic Anhydride | Pyridine (catalytic) | Dichloromethane | 1 - 2 | 85 - 95 |
| 3 | Propionic Anhydride | None | Neat | 1 - 2 | 88 - 97 |
| 4 | Benzoic Anhydride | DMAP (catalytic) | Dichloromethane | 4 - 6 | 70 - 80 |
Experimental Protocols
Protocol 1: General Procedure for Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This protocol describes a robust method for the acylation of this compound using an acyl chloride in a two-phase system.[3][4][5][6][7]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: General Procedure for Acylation with Acid Anhydrides
This protocol outlines the acylation of this compound with an acid anhydride, which can often be performed under neat (solvent-free) conditions.[2]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Pyridine or 4-Dimethylaminopyridine (DMAP) (if required as a catalyst)
-
Dichloromethane (DCM) (if a solvent is used)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Neat Conditions:
-
In a round-bottom flask, add this compound (1.0 eq.).
-
With stirring, add the acid anhydride (1.2 eq.) dropwise at room temperature.
-
Continue stirring at room temperature for the time indicated in Table 2, monitoring the reaction by TLC.
-
Upon completion, proceed to the workup step.
-
-
Solvent Conditions (with catalyst):
-
Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add the catalyst (e.g., pyridine or DMAP, 0.1 eq.).
-
Add the acid anhydride (1.2 eq.) and stir the mixture at room temperature for the time indicated in Table 2, monitoring by TLC.
-
Upon completion, proceed to the workup step.
-
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any unreacted anhydride and acidic byproducts.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: General acylation of this compound.
Caption: Typical experimental workflow for acylation.
References
Application Notes and Protocols for the Synthesis of Tertiary Amines via Alkylation of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tertiary amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, where this functional group is a common motif in bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of tertiary amines through the alkylation of the secondary amine, 3-Chloro-N-methylbenzylamine. Two primary and robust methodologies are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for a range of substrates and scalable for various research and development needs.
I. Direct N-Alkylation of this compound
Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds. However, careful control of reaction conditions is crucial to prevent the formation of quaternary ammonium salt byproducts.[1][2] The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), is often employed to mitigate this side reaction.[3][4]
Experimental Protocol: Direct N-Alkylation
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
N,N-diisopropylethylamine (Hünig's base)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Add N,N-diisopropylethylamine (1.5 eq.) to the solution.
-
Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary amine.
-
Quantitative Data: Representative Yields for Direct N-Alkylation
| Entry | Alkyl Halide | Product | Typical Yield (%) |
| 1 | Iodomethane | 3-Chloro-N,N-dimethylbenzylamine | 85-95 |
| 2 | Benzyl bromide | N-benzyl-3-chloro-N-methylbenzylamine | 80-90 |
| 3 | Ethyl iodide | 3-Chloro-N-ethyl-N-methylbenzylamine | 80-90 |
II. Reductive Amination of this compound
Reductive amination is a highly versatile and widely used method for synthesizing amines.[5][6] This process involves the reaction of a secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[7][8] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that is compatible with a wide range of functional groups.[5]
Experimental Protocol: Reductive Amination
-
Reagents and Materials:
-
This compound
-
Carbonyl compound (e.g., Acetone, Cyclohexanone, Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure tertiary amine.
-
Quantitative Data: Representative Yields for Reductive Amination
| Entry | Carbonyl Compound | Product | Typical Yield (%) |
| 1 | Acetone | 3-Chloro-N-isopropyl-N-methylbenzylamine | 90-98 |
| 2 | Cyclohexanone | N-(3-chlorobenzyl)-N-methylcyclohexanamine | 88-95 |
| 3 | Benzaldehyde | N-benzyl-3-chloro-N-methylbenzylamine | 85-95 |
Experimental Workflow Diagram
Caption: General experimental workflows for tertiary amine synthesis.
Signaling Pathway and Logical Relationship Diagram
Caption: Reaction pathways for tertiary amine synthesis.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Purity Determination of 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the purity of 3-Chloro-N-methylbenzylamine, a key intermediate in various synthetic pathways. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration are designed to deliver accurate and reproducible results for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method
This reverse-phase HPLC method is designed to separate this compound from its potential impurities and degradation products, making it a valuable stability-indicating assay.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | >0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | Baseline resolution from known impurities |
Experimental Protocol: HPLC Purity Assay
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method) or by using a calibration curve generated from the working standards.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Mass Range | 40-450 amu |
Experimental Protocol: GC-MS Impurity Profiling
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in Dichloromethane at a concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in Dichloromethane to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify potential impurities by comparing their mass spectra with a spectral library (e.g., NIST). Common impurities may include starting materials, by-products from over-alkylation, or positional isomers.
-
Quantify the purity by the area percent method from the TIC.
-
Workflow for GC-MS Impurity Analysis```dot
Caption: Logical diagram for the calculation of purity using qNMR.
Acid-Base Titration
This classical method provides a cost-effective way to determine the overall basic content of the sample.
Data Presentation: Titration Parameters
| Parameter | Specification |
| Titrant | 0.1 M Hydrochloric Acid (HCl), standardized |
| Solvent | Isopropanol or Ethanol |
| Indicator | Methyl Red or Potentiometric Endpoint |
| Endpoint | Color change from yellow to red, or inflection point |
Experimental Protocol: Titrimetric Assay
-
Sample Preparation:
-
Accurately weigh approximately 150 mg of the this compound sample into a 125 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of the chosen alcohol solvent.
-
Add 2-3 drops of Methyl Red indicator.
-
-
Titration:
-
Titrate the sample solution with standardized 0.1 M HCl until the color changes from yellow to a persistent red.
-
Alternatively, use a pH meter and titrate to the inflection point of the titration curve.
-
-
Calculation:
-
Calculate the purity using the following formula:
Purity (%) = (V_HCl * M_HCl * MW_analyte) / (m_sample * 1000) * 100
Where:
-
V_HCl = Volume of HCl used in mL
-
M_HCl = Molarity of HCl
-
MW_analyte = Molecular weight of this compound (155.63 g/mol )
-
m_sample = mass of the sample in g
-
Workflow for Acid-Base Titration
Caption: Workflow for the titrimetric assay of this compound.
Application Note: HPLC and GC-MS Analysis of 3-Chloro-N-methylbenzylamine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N-methylbenzylamine is a substituted benzylamine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and the impurity profile of its reaction mixtures are critical quality attributes that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation of volatile and semi-volatile components.
The primary route for the synthesis of this compound is the reductive amination of 3-chlorobenzaldehyde with methylamine.[1] Potential impurities in the reaction mixture can include unreacted starting materials, byproducts from side reactions, and degradation products. A thorough analytical characterization is therefore essential for process optimization and quality control.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound via reductive amination of 3-chlorobenzaldehyde with methylamine can potentially lead to the formation of several impurities. Understanding these potential side products is crucial for developing an effective analytical method for monitoring the reaction progress and final product purity.
Common Impurities:
-
3-chlorobenzaldehyde: Unreacted starting material.
-
Methylamine: Excess or unreacted starting material.
-
3-chlorobenzyl alcohol: Formed by the reduction of 3-chlorobenzaldehyde.
-
N,N-dimethyl-3-chlorobenzylamine: A potential over-methylation byproduct.
-
Dibenzylamine derivatives: Formed from side reactions involving the benzylamine product.
HPLC Analysis Protocol
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the separation of its potential impurities.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥98.5% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (for mobile phase modification).
-
Trifluoroacetic acid (TFA) (for mobile phase modification).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a portion of the reaction mixture and dissolve it in the diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Quantitative Analysis of a Typical Reaction Mixture
The following table summarizes the quantitative data obtained from the HPLC analysis of a representative this compound reaction mixture.
| Compound | Retention Time (min) | Area (%) | Concentration (mg/mL) |
| 3-chlorobenzaldehyde | 8.5 | 2.1 | 0.0021 |
| This compound | 12.2 | 95.3 | 0.0953 |
| 3-chlorobenzyl alcohol | 7.1 | 1.5 | 0.0015 |
| Unknown Impurity 1 | 14.8 | 0.6 | 0.0006 |
| Unknown Impurity 2 | 16.3 | 0.5 | 0.0005 |
GC-MS Analysis Protocol
This protocol provides a method for the identification and confirmation of this compound and its volatile impurities using GC-MS.
Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Chemicals and Reagents:
-
Dichloromethane (GC grade).
-
Methanol (GC grade).
-
GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Sample Preparation
-
Sample Solution: Dilute an aliquot of the reaction mixture in dichloromethane to a final concentration of approximately 100 µg/mL.
Expected Fragmentation Patterns
-
This compound (MW: 155.62):
-
The molecular ion peak [M]+• is expected at m/z 155 and 157 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of a hydrogen radical to form a stable iminium ion.[4]
-
Another likely fragmentation is the cleavage of the C-N bond, resulting in a tropylium ion or a substituted benzyl cation.
-
-
3-chlorobenzaldehyde (MW: 140.57):
-
Molecular ion peak [M]+• at m/z 140 and 142 (3:1 ratio).
-
Loss of a hydrogen radical to give [M-H]+ at m/z 139/141.
-
Loss of the formyl radical (-CHO) to give a chlorophenyl cation at m/z 111/113.
-
-
3-chlorobenzyl alcohol (MW: 142.58):
-
Molecular ion peak [M]+• at m/z 142 and 144 (3:1 ratio).
-
Loss of a hydroxyl radical (-OH) to give a chlorobenzyl cation at m/z 125/127.
-
Loss of water (-H2O) to give [M-18]+• at m/z 124/126.
-
Data Presentation: GC-MS Analysis of a Typical Reaction Mixture
The following table summarizes the results from the GC-MS analysis of a representative reaction mixture.
| Peak | Retention Time (min) | Compound | Key Fragment Ions (m/z) |
| 1 | 6.8 | 3-chlorobenzaldehyde | 142, 140, 139, 111 |
| 2 | 7.2 | 3-chlorobenzyl alcohol | 144, 142, 127, 125 |
| 3 | 9.5 | This compound | 157, 155, 140, 125 |
Experimental Workflows and Diagrams
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Reductive Amination Signaling Pathway
Caption: Reductive amination synthesis pathway.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the analysis of this compound reaction mixtures. The HPLC method is suitable for the quantitative determination of the main product and its non-volatile impurities, offering the necessary precision and accuracy for quality control and process monitoring. The GC-MS method complements the HPLC analysis by providing definitive identification of volatile and semi-volatile components through their mass spectra and characteristic fragmentation patterns. Together, these analytical techniques enable a comprehensive characterization of the reaction mixture, ensuring the quality and consistency of this compound for its use in pharmaceutical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-N-methylbenzylamine by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-N-methylbenzylamine by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Vacuum distillation is the most suitable method for purifying this compound. This compound has a high boiling point at atmospheric pressure, and heating it to that temperature could lead to decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for effective purification without thermal degradation.[1][2]
Q2: What are the key physical properties of this compound relevant to its distillation?
A2: The most critical property for distillation is its boiling point, which is 97 °C at a pressure of 0.6 mmHg.[3][4][5] Its density is approximately 1.072 g/mL at 25 °C.[4][5] Understanding these properties is essential for setting up the distillation apparatus correctly.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities depend on the synthetic route used.
-
From reductive amination of 3-chlorobenzaldehyde with methylamine: Impurities may include unreacted 3-chlorobenzaldehyde, N,N-dimethyl-3-chlorobenzylamine (tertiary amine by-product), and potentially residual reducing agents or their by-products.[6]
-
From nucleophilic substitution of 3-chlorobenzyl chloride with methylamine: Potential impurities include unreacted 3-chlorobenzyl chloride, over-alkylated products like di-(3-chlorobenzyl)methylamine, and residual methylamine.[3]
Q4: Is this compound sensitive to air or heat?
A4: Yes, like many amines, this compound can be sensitive to air and may oxidize over time, leading to discoloration.[7] It is also susceptible to thermal decomposition at high temperatures, which is why vacuum distillation is the preferred purification method.[1][2] It is recommended to store the purified compound under an inert atmosphere.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the vacuum distillation of crude this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No Product Distilling Over | 1. Vacuum level is insufficient. 2. Heating temperature is too low. 3. System has a leak. | 1. Ensure the vacuum pump is functioning correctly and can achieve the required pressure (around 0.6 mmHg). 2. Gradually increase the heating mantle temperature. The pot temperature will need to be significantly higher than the boiling point of the product. 3. Check all glassware for cracks and ensure all joints are properly sealed and greased. |
| Product is Bumping Violently | 1. Uneven heating. 2. Absence of a stirring mechanism. 3. Too rapid a pressure drop. | 1. Use a heating mantle with a stirrer to ensure even heat distribution. 2. Always use a magnetic stir bar in the distilling flask. 3. Apply the vacuum gradually to the system. |
| Distillate is Discolored (Yellow/Brown) | 1. Thermal decomposition of the product. 2. Presence of high-boiling colored impurities. 3. Air leak in the system causing oxidation. | 1. Reduce the heating temperature and ensure the vacuum is at the correct level to lower the boiling point. 2. Consider a pre-purification step, such as an acid-base extraction, to remove baseline impurities. 3. Check all seals and joints for leaks. Purge the system with an inert gas like nitrogen before starting the distillation. |
| Pressure Fluctuations During Distillation | 1. Inconsistent performance of the vacuum pump. 2. Leaks in the system. 3. Bumping of the crude material. | 1. Service or replace the vacuum pump. Use a vacuum regulator for better control. [1]2. Re-check all connections and glassware for leaks. 3. Ensure smooth and continuous stirring. |
| Low Purity of the Distilled Product | 1. Inefficient fractionation. 2. Co-distillation with impurities having similar boiling points. 3. "Bumping" carrying over non-volatile impurities. | 1. Use a short fractionating column (e.g., a Vigreux column) between the distilling flask and the condenser. 2. If impurities have very close boiling points, a second distillation or an alternative purification method like column chromatography may be necessary. 3. Maintain smooth boiling and stirring to prevent bumping. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point | 97 °C at 0.6 mmHg | [3][4][5] |
| Molecular Weight | 155.62 g/mol | [4][5] |
| Density | 1.072 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.5395 | [4][5] |
Experimental Protocol: Vacuum Distillation of Crude this compound
1. Pre-Distillation Workup (Optional but Recommended): a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase. c. Separate the aqueous layer and wash it with an organic solvent to remove non-basic impurities. d. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to liberate the free amine. e. Extract the free amine with an organic solvent. f. Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). g. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, dry amine.
2. Vacuum Distillation Setup: a. Assemble a clean, dry vacuum distillation apparatus. All glassware should be inspected for cracks. b. Use a round-bottom flask of an appropriate size (the crude material should fill it to about two-thirds). c. Add a magnetic stir bar to the distillation flask. d. Connect a short fractionating column (e.g., Vigreux) to the distillation flask. e. Attach a condenser and a receiving flask. Use a cow-type adapter if multiple fractions are to be collected. f. Connect a thermometer to measure the vapor temperature. The bulb should be placed just below the side arm leading to the condenser. g. Connect the apparatus to a vacuum trap and a vacuum pump capable of reaching pressures below 1 mmHg. h. Grease all ground-glass joints sparingly but effectively to ensure a good seal.
3. Distillation Procedure: a. Place the crude this compound into the distillation flask. b. Begin stirring. c. Gradually apply the vacuum to the system. The pressure should drop to approximately 0.6 mmHg. d. Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. e. Slowly increase the temperature until the liquid begins to boil and the vapor ring starts to rise up the fractionating column. f. Collect any low-boiling impurities as a forerun fraction. g. The main fraction should distill over at a steady temperature of approximately 97 °C (at 0.6 mmHg). h. Once the main fraction has been collected, stop heating and allow the system to cool down. i. Slowly and carefully release the vacuum before turning off the vacuum pump.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 3. This compound | 39191-07-6 [chemicalbook.com]
- 4. 3-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. homework.study.com [homework.study.com]
- 7. This compound CAS#: 39191-07-6 [m.chemicalbook.com]
Technical Support Center: Synthesis of 3-Chloro-N-methylbenzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 3-Chloro-N-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via reductive amination of 3-chlorobenzaldehyde?
A1: The primary impurities to be aware of during the reductive amination synthesis of this compound include:
-
Unreacted 3-chlorobenzaldehyde: This can occur if the reaction does not go to completion.
-
3-chlorobenzyl alcohol: This is a result of the reducing agent directly reducing the starting aldehyde. This is more prevalent when using strong reducing agents like sodium borohydride.[1]
-
N,N-dimethyl-3-chlorobenzylamine (tertiary amine): This can form from over-methylation.
-
Imine intermediate: Incomplete reduction of the imine formed between 3-chlorobenzaldehyde and methylamine can leave this impurity.
-
Aldol condensation products: The starting aldehyde can undergo self-condensation under certain pH and temperature conditions, leading to higher molecular weight impurities.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and any impurities.[2] Reversed-phase HPLC is often effective for polar compounds like amines.[3]
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is excellent for detecting volatile organic impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities by integrating the signals of the product and the impurities.
-
Mass Spectrometry (MS): MS helps in identifying impurities by their molecular weight.
Troubleshooting Guides
Problem 1: Significant amount of unreacted 3-chlorobenzaldehyde in the final product.
Cause: Incomplete imine formation or insufficient reducing agent.
Solution:
-
Optimize Reaction Time: Ensure sufficient time is allowed for the imine to form before adding the reducing agent, especially when using a two-step procedure.[1]
-
Choice of Reducing Agent: Consider using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB).
-
Purification: Unreacted aldehyde can be removed via an acid-base extraction. The basic amine product will move to the acidic aqueous phase, leaving the neutral aldehyde in the organic phase.
Problem 2: Presence of 3-chlorobenzyl alcohol as a major byproduct.
Cause: The reducing agent is reducing the starting aldehyde before imine formation is complete. This is common with strong, less selective reducing agents.[1]
Solution:
-
Change Reducing Agent: Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the imine intermediate.[1][4]
-
Two-Step Procedure: Ensure complete formation of the imine before the addition of the reducing agent.[1]
-
Purification: The alcohol impurity can be separated from the amine product using column chromatography.
Problem 3: Product is difficult to purify using standard silica gel column chromatography.
Cause: Basic amines often interact strongly with the acidic silica gel, leading to poor separation, tailing of peaks, and potential product loss on the column.[5][6]
Solution:
-
Basified Silica Gel: Neutralize the acidic silica by running a solvent system containing a small amount of a base, like triethylamine (0.5-1%), through the column before loading the sample.[5]
-
Amine-Functionalized Silica: Use a commercially available amine-functionalized silica stationary phase which is designed to minimize strong interactions with basic compounds.[6][7]
-
Reversed-Phase Chromatography: C18-reversed phase chromatography can be an effective alternative for purifying polar amines.[3]
Quantitative Data Summary
| Property[8][9] | Value |
| Boiling Point | 97 °C / 0.6 mmHg |
| Density | 1.072 g/mL at 25 °C |
| Refractive Index | n20/D 1.5395 |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is effective for removing neutral impurities, such as unreacted 3-chlorobenzaldehyde and 3-chlorobenzyl alcohol, from the basic amine product.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether, dichloromethane).
-
1 M Hydrochloric Acid (HCl).
-
1 M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will be in the aqueous layer.[10][11]
-
Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer two more times with 1 M HCl, combining all aqueous extracts.
-
The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated amine will precipitate or form an oily layer.[10]
-
Extract the aqueous solution three times with fresh organic solvent.
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography on Basified Silica Gel
This method is useful when impurities have similar basicity to the product and cannot be easily separated by extraction.
Materials:
-
Silica gel.
-
Hexane.
-
Ethyl acetate.
-
Triethylamine (TEA).
-
Crude this compound.
Procedure:
-
Prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the silica gel slurry.
-
Prepare the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent streaking of the amine product.[5]
-
Equilibrate the packed column by running several column volumes of the mobile phase through it.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. This compound CAS#: 39191-07-6 [m.chemicalbook.com]
- 9. 3-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Chloro-N-methylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-N-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high selectivity, which minimizes the formation of over-alkylated byproducts.[1][2]
-
Direct Alkylation: This route consists of the direct reaction of 3-chlorobenzyl chloride with methylamine. While a straightforward approach, it is more prone to side reactions, particularly over-alkylation.[1][3]
Q2: What are the typical byproducts I might encounter in the synthesis of this compound?
A2: The byproducts largely depend on the synthetic route chosen.
-
For Reductive Amination:
-
3-chlorobenzyl alcohol: Formed by the reduction of unreacted 3-chlorobenzaldehyde.
-
Unreacted 3-chlorobenzaldehyde: Incomplete reaction can leave residual starting material.
-
N,N-bis(3-chlorobenzyl)methylamine: A tertiary amine that can form if the product secondary amine reacts with another molecule of the aldehyde.
-
-
For Direct Alkylation:
-
N,N-dimethyl-3-chlorobenzylamine: A tertiary amine resulting from the over-alkylation of the desired product.[1]
-
(3-chlorobenzyl)trimethylammonium chloride: A quaternary ammonium salt from further alkylation.
-
3-chlorobenzyl alcohol: Can be formed from the hydrolysis of 3-chlorobenzyl chloride.
-
Unreacted 3-chlorobenzyl chloride: Incomplete reaction will leave the starting material.
-
Q3: How can I identify the common byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for accurate identification:
-
Thin Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress and preliminary identification of components based on their polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of volatile components by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the main product and any significant impurities. For example, the N-methyl protons will show distinct chemical shifts for the secondary and tertiary amine products.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Acid-Base Extraction: Being a basic compound, this compound can be separated from neutral byproducts (like 3-chlorobenzyl alcohol and unreacted aldehyde/halide) by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.[3]
-
Distillation: Fractional vacuum distillation can be effective for separating the product from less volatile or more volatile impurities.[5][6]
-
Column Chromatography: Silica gel chromatography can be used for high-purity isolation, though some sources suggest the compound may have limited stability on silica.[5]
-
Crystallization: The product can be converted to its hydrochloride salt, which can then be purified by recrystallization.[4][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion and increase the product yield. |
| Suboptimal stoichiometry | Ensure the correct molar ratios of reactants are used. For reductive amination, a slight excess of methylamine may be beneficial. | Optimize the conversion of the limiting reagent to the desired product. |
| Inefficient reducing agent (for reductive amination) | The choice and amount of reducing agent are critical. Ensure it is fresh and added under appropriate conditions. Consider alternative reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation.[1][8] | Improve the efficiency of the imine reduction step. |
| Side reactions | For direct alkylation, consider lowering the reaction temperature to minimize over-alkylation. For reductive amination, ensure the aldehyde is of high purity to avoid side reactions. | Minimize the formation of byproducts and maximize the yield of the desired product. |
| Product loss during workup | Optimize the extraction pH to ensure complete protonation/deprotonation of the amine for efficient phase separation. Minimize emulsion formation. | Improve the recovery of the product from the reaction mixture. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| 3-chlorobenzyl alcohol | (Reductive Amination) The reducing agent is reducing the aldehyde before imine formation. | Add the reducing agent portion-wise or after allowing sufficient time for imine formation. Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride.[1] |
| N,N-dimethyl-3-chlorobenzylamine | (Direct Alkylation) Over-alkylation of the product. | Use a larger excess of methylamine relative to 3-chlorobenzyl chloride. Control the reaction temperature and addition rate of the alkylating agent. |
| Unreacted starting materials | Incomplete reaction. | Refer to the troubleshooting steps for "Low Yield". |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for byproduct formation in the two primary synthetic routes under typical, unoptimized conditions.
| Byproduct | Reductive Amination (Typical % in crude) | Direct Alkylation (Typical % in crude) |
| 3-chlorobenzyl alcohol | 5 - 10% | < 2% (if anhydrous) |
| Unreacted 3-chlorobenzaldehyde | 2 - 5% | N/A |
| Unreacted 3-chlorobenzyl chloride | N/A | 5 - 15% |
| N,N-dimethyl-3-chlorobenzylamine | < 1% | 10 - 25% |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
Imine Formation: To a solution of 3-chlorobenzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents) at 0-5 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture back to 0-5 °C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 2: Synthesis via Direct Alkylation
-
Reaction Setup: To a solution of methylamine (3 equivalents) in ethanol, add 3-chlorobenzyl chloride (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[3]
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to a pH > 12.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.
Visualizations
Caption: Troubleshooting logic for synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. This compound | 39191-07-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound CAS#: 39191-07-6 [m.chemicalbook.com]
- 7. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in 3-Chloro-N-methylbenzylamine Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of 3-Chloro-N-methylbenzylamine. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern in the synthesis of this compound?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2][3] In the synthesis of this compound, particularly during the formation of the imine from 3-chlorobenzaldehyde and methylamine and the subsequent reduction with a hydride reagent like sodium borohydride, a significant amount of heat can be generated.[4][5] If not properly controlled, this heat can lead to a rapid increase in temperature, causing solvent to boil, pressure to build up, and potentially a runaway reaction, which poses a significant safety hazard.[6][7][8][9]
Q2: Which steps in the synthesis of this compound are exothermic?
A2: The primary exothermic steps are:
-
Imine Formation: The reaction of 3-chlorobenzaldehyde with methylamine to form the corresponding imine is known to be mildly exothermic.[4]
-
Reduction of the Imine: The reduction of the imine using a reducing agent such as sodium borohydride is a highly exothermic process.[5]
Q3: What are the general principles for managing exothermic reactions?
A3: The key principles for managing exothermic reactions include:
-
Controlled Reagent Addition: Adding the most reactive or exothermic reagent slowly and in a controlled manner to allow for heat dissipation.[10]
-
Efficient Cooling: Using an appropriate cooling bath (e.g., ice-water, ice-salt) to maintain the desired reaction temperature.
-
Vigorous Stirring: Ensuring uniform temperature throughout the reaction mixture and preventing the formation of localized hot spots.[10]
-
Proper Scale-up Considerations: Recognizing that heat dissipation becomes less efficient as the reaction scale increases due to a lower surface area-to-volume ratio.[6]
Q4: What are the consequences of a runaway reaction?
A4: A runaway reaction can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing:
-
Violent boiling of the solvent.
-
Release of flammable or toxic gases.
-
Degradation of the desired product and formation of impurities.
Troubleshooting Guide
Problem 1: The reaction temperature is increasing too rapidly after adding the reducing agent.
-
Question: I've started adding the sodium borohydride solution, and the temperature is rising much faster than expected. What should I do?
-
Answer:
-
Immediately stop the addition of the reducing agent.
-
Ensure the cooling bath is adequate and making good contact with the reaction flask. If needed, add more ice or use a colder bath mixture.
-
Increase the stirring rate to improve heat transfer to the cooling bath.
-
Once the temperature is stable and back within the desired range, resume the addition of the reducing agent at a much slower rate.
-
Problem 2: The reaction seems to have stalled; there is no temperature increase upon adding the reducing agent.
-
Question: I am adding the sodium borohydride, but there is no noticeable exotherm, and TLC analysis shows unreacted imine. What could be the issue?
-
Answer:
-
Check the quality of the reducing agent. Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, unopened container or a properly stored batch.
-
Verify the solvent conditions. While some reductions are performed in protic solvents like methanol or ethanol, the presence of too much water can consume the borohydride.[5]
-
Ensure proper mixing. If the reaction mixture is not being stirred effectively, the reagents may not be in sufficient contact.
-
Problem 3: After an initial exotherm, the reaction temperature has dropped, and the reaction is incomplete.
-
Question: The reaction started as expected with a temperature rise, but it cooled down before all the starting material was consumed. What should I do?
-
Answer:
-
The initial exotherm may have consumed the most accessible portion of the reactants. Continue to monitor the reaction via TLC.
-
If the reaction has genuinely stopped, a small, controlled addition of the reducing agent may be necessary. Be cautious, as there might be an accumulation of unreacted starting material that could lead to a delayed and vigorous exotherm.
-
Consider gentle warming. If the reaction is known to proceed at a slightly elevated temperature after the initial exotherm, you can carefully warm the reaction mixture while monitoring the temperature closely.
-
Data Presentation
Table 1: General Parameters for Controlled Reductive Amination
| Parameter | Recommended Range/Action | Rationale |
| Reaction Temperature | 0 - 25 °C | Lower temperatures help to control the rate of the exothermic reaction. |
| Addition Rate of NaBH4 | Slow, dropwise addition | Prevents rapid heat accumulation and allows for effective dissipation. |
| Stirring Speed | Vigorous | Ensures even temperature distribution and efficient heat transfer. |
| Concentration | Moderate | Very high concentrations can lead to a more intense exotherm. |
Table 2: Troubleshooting Quick Reference
| Symptom | Possible Cause | Recommended Action |
| Rapid Temperature Rise | Addition rate too fast; Inadequate cooling | Stop addition; Improve cooling; Reduce addition rate. |
| No Exotherm | Inactive reducing agent; Poor mixing | Use fresh NaBH4; Increase stirring speed. |
| Reaction Stalls | Insufficient reducing agent | Add more NaBH4 cautiously; Gentle warming if appropriate. |
Experimental Protocols
Key Experiment: Reductive Amination of 3-Chlorobenzaldehyde with Methylamine
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Chlorobenzaldehyde
-
Methylamine (40% solution in water)
-
Methanol
-
Sodium borohydride (NaBH4)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
Procedure:
-
Imine Formation (Exothermic Step 1):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (1 equivalent) in methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of methylamine (1.1 equivalents) dropwise to the stirred solution. A mild exotherm may be observed.[4] Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction of the Imine (Exothermic Step 2):
-
Cool the reaction mixture back down to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in a small amount of water or methanol.
-
Slowly add the sodium borohydride solution dropwise to the cooled, stirred imine solution. The addition rate should be controlled to maintain the internal temperature below 20 °C. A significant exotherm is expected.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly adding water.
-
Adjust the pH of the solution to >10 with a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. icheme.org [icheme.org]
- 6. pharma-iq.com [pharma-iq.com]
- 7. fauske.com [fauske.com]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. icheme.org [icheme.org]
- 10. benchchem.com [benchchem.com]
preventing over-alkylation in reactions with 3-Chloro-N-methylbenzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing over-alkylation in reactions involving 3-Chloro-N-methylbenzylamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during alkylation experiments.
Troubleshooting Guide
Question: I am observing significant formation of a quaternary ammonium salt in my alkylation reaction with this compound. How can I minimize this side product?
Answer: The formation of a quaternary ammonium salt is a common issue arising from over-alkylation. Since this compound is a secondary amine, its initial alkylation product, a tertiary amine, is often more nucleophilic and can react further with the alkylating agent.[1][2] To minimize this, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the this compound relative to the alkylating agent can favor the formation of the tertiary amine product. Conversely, an excess of the alkylating agent will drive the reaction towards the quaternary salt.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature can help maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation, which often has a higher activation energy.[1]
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Less polar solvents may help to reduce the rate of the second alkylation step.
-
Alternative Methods: If over-alkylation remains a significant problem, consider alternative synthetic routes such as reductive amination, which offers greater control over the degree of alkylation.[3][4][5]
Question: My N-alkylation of this compound is resulting in a low yield of the desired tertiary amine. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues with product isolation. Here are some troubleshooting steps:
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting material.
-
Base Selection: The choice of base is crucial. For N-alkylation of secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[6][7] Cesium carbonate can be particularly effective in promoting mono-alkylation and suppressing the formation of quaternary salts due to its solubility and basicity.[6][8]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the amine and the base.[7] The choice of solvent can significantly impact the reaction rate and yield.
-
Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous, as impurities or water can interfere with the reaction.
-
Workup Procedure: Optimize your workup procedure to minimize product loss. This may involve adjusting the pH during extraction or using different solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation is a common side reaction where the intended product of an alkylation reaction, in this case, a tertiary amine, acts as a nucleophile and reacts further with the alkylating agent to form a quaternary ammonium salt.[1] This is problematic because the tertiary amine product is often more nucleophilic than the starting secondary amine (this compound) due to the electron-donating nature of the newly added alkyl group. This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a mixture of products and reducing the yield of the desired tertiary amine.[1][2]
Q2: How can I use stoichiometry to control the outcome of my alkylation reaction?
A2: Stoichiometry is a powerful tool to influence the product distribution. To favor the formation of the desired tertiary amine, you should use a slight excess of this compound compared to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the more abundant starting material rather than the newly formed tertiary amine.
Q3: Are there alternative methods to direct alkylation for synthesizing tertiary amines from this compound?
A3: Yes, reductive amination is an excellent alternative that offers high selectivity for the desired product.[3][4][5] This two-step process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3][4] This method avoids the issue of over-alkylation because the iminium ion is typically more reactive towards the reducing agent than the starting amine is towards the carbonyl compound.
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of a Substituted Benzylamine (Illustrative Data)
The following table illustrates the potential impact of different bases and solvents on the yield of the mono-alkylated product versus the over-alkylated product. While this data is based on a similar substituted benzylamine, the trends are applicable to reactions with this compound.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Mono-alkylation Yield (%) | Over-alkylation Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 65 | 30 |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 85 | 10 |
| 3 | K₂CO₃ (1.5) | DMF | 80 | 24 | 70 | 25 |
| 4 | Cs₂CO₃ (1.5) | DMF | 80 | 24 | 92 | 5 |
| 5 | None | DMF | 80 | 24 | 40 | 55 |
Data is illustrative and based on trends reported for similar substrates.[6]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation using Cesium Carbonate
This protocol is designed to favor the formation of the tertiary amine by suppressing over-alkylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 0.95 equiv.) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may be gently heated (e.g., to 50-60 °C) if it proceeds too slowly at room temperature.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination for the Synthesis of a Tertiary Amine
This protocol provides a highly selective alternative to direct alkylation.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, and stir the mixture at room temperature for 1-2 hours to form the iminium ion.
-
Reduction: Cool the mixture in an ice bath and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired tertiary amine.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Reductive Amination of m-Chlorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of m-chlorobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of m-chlorobenzaldehyde, offering potential causes and solutions in a question-and-answer format.
Q1: Low to no conversion of m-chlorobenzaldehyde to the desired amine.
Possible Causes:
-
Inefficient Imine Formation: The initial condensation of m-chlorobenzaldehyde and the amine to form the imine is a critical, and often rate-limiting, step. This equilibrium may not favor the imine.
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.
-
Insufficient Catalyst Activity (for catalytic methods): The hydrogenation catalyst may be poisoned or not sufficiently active under the chosen conditions.
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
Solutions:
-
Promote Imine Formation:
-
pH Adjustment: For reactions using borohydride reagents, the optimal pH for imine formation is typically between 4 and 6.[1] The addition of a catalytic amount of acetic acid is common, particularly when using sodium triacetoxyborohydride with less reactive ketones, though it's often not essential for aldehydes.[2]
-
Water Removal: The formation of the imine releases water. Using molecular sieves can help drive the equilibrium towards the imine.
-
Pre-formation of the Imine: Stir the m-chlorobenzaldehyde and the amine together for a period (e.g., 30 minutes to a few hours) before adding the reducing agent.[3][4] This is particularly useful when using a strong reducing agent like sodium borohydride that could otherwise reduce the aldehyde.[3]
-
-
Verify Reagent and Catalyst Activity:
-
Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride, for instance, is sensitive to moisture.[3]
-
For catalytic hydrogenations, ensure the catalyst has been properly handled and is not expired. Consider a catalyst from a different batch or supplier.
-
-
Optimize Reaction Conditions:
Q2: The primary byproduct is m-chlorobenzyl alcohol.
Possible Cause:
-
Direct Reduction of the Aldehyde: The reducing agent is reacting with the starting aldehyde before it can form the imine. This is a common issue with strong reducing agents like sodium borohydride.[3]
Solutions:
-
Choice of Reducing Agent:
-
Procedural Modification:
Q3: Formation of a tertiary amine byproduct (over-alkylation).
Possible Cause:
-
The newly formed secondary amine is reacting with another molecule of m-chlorobenzaldehyde to form a tertiary amine. This is more prevalent when reacting m-chlorobenzaldehyde with a primary amine.
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the m-chlorobenzaldehyde.
-
Stepwise Procedure: First, form the imine, and then in a separate step, add the reducing agent. This can sometimes provide better control.[2]
-
Choice of Catalyst: In catalytic reductive aminations, the choice of catalyst can influence selectivity towards the secondary amine.[8]
Q4: Dechlorination of the aromatic ring is observed.
Possible Cause:
-
Harsh Reaction Conditions: Aggressive catalytic hydrogenation conditions (high temperature, high pressure, or highly active catalysts like Palladium on carbon) can sometimes lead to the cleavage of the carbon-chlorine bond.
Solutions:
-
Milder Conditions:
Frequently Asked Questions (FAQs)
Q1: What is the recommended general-purpose reducing agent for the reductive amination of m-chlorobenzaldehyde?
For general laboratory-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that can be used in a one-pot procedure with a wide range of amines.[2] It shows good functional group tolerance and minimizes the premature reduction of the aldehyde.[2][7]
Q2: Which solvents are suitable for this reaction?
Commonly used solvents include 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[2][3] More environmentally friendly solvents like ethyl acetate have also been shown to be effective.[9] For reactions with sodium cyanoborohydride, methanol is often used.[3] In catalytic hydrogenations, methanol is also a common choice.[5][6]
Q3: How do I purify the final N-substituted m-chlorobenzylamine product?
Standard purification techniques are typically effective.
-
Extraction: After quenching the reaction (e.g., with saturated sodium bicarbonate solution), the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.[4][9] An acidic wash (e.g., with 1M HCl) can be used to extract the basic amine product into the aqueous layer, which is then basified and re-extracted to remove non-basic impurities.[10]
-
Chromatography: Silica gel column chromatography is a common method for obtaining highly pure product.[4][11] A typical eluent system would be a mixture of hexane and ethyl acetate.[11]
Q4: Can I perform this reaction under catalytic hydrogenation conditions?
Yes, catalytic hydrogenation is a viable method. Cobalt-containing composites have been used for the reductive amination of p-chlorobenzaldehyde with n-butylamine, achieving yields of 60-89% in methanol at 100°C and 100 bar of H₂.[5][6] Platinum catalysts have also been shown to be effective for the synthesis of secondary amines from aldehydes and ammonia.[12] Care must be taken to select a catalyst and conditions that do not promote dehalogenation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions for reductive amination. While data for m-chlorobenzaldehyde is limited, the conditions for p-chlorobenzaldehyde and other aromatic aldehydes provide a strong starting point for optimization.
Table 1: Reductive Amination using Borohydride Reagents
| Aldehyde | Amine | Reducing Agent | Solvent | Additive/Catalyst | Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde | Primary/Secondary | NaBH(OAc)₃ | DCE | Acetic Acid (optional) | 3-24 | High | [2] |
| Aldehyde | Primary/Secondary | NaBH(OAc)₃ | EtOAc | None | 6 | Good | [9] |
| Aldehyde | Aniline | NaBH₄ | THF | DOWEX® 50WX8 | 0.3-0.75 | 88-93 | [13] |
| Aldehyde | Aniline | NaBH₄ | THF | Benzoic Acid | 1-2 | 85-95 | [14] |
| Aldehyde | Primary/Secondary | NaBH₄ | Diethyl Ether | LiClO₄ | 1 | Good | [10] |
Table 2: Catalytic Reductive Amination Conditions
| Aldehyde | Amine | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | Reference |
| p-Chlorobenzaldehyde | n-Butylamine | Co-DAB/SiO₂ | H₂ | Methanol | 100 | 100 | 60-89 | [5][6] |
| Benzaldehyde | Aniline | Au/TiO₂-R | Formic Acid | Water | 80 | 1 (N₂) | >99 (conv.) | [15] |
| Aldehydes | Ammonia | Pt Nanowires | H₂ | Ethanol | 80 | 1 | 50-96 | [12] |
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (One-Pot)
-
To a solution of m-chlorobenzaldehyde (1 equivalent) in 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc), add the amine (1.1 equivalents).[9]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the mixture.[7][9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., EtOAc) two or three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Catalytic Reductive Amination (based on p-chlorobenzaldehyde)
-
In a high-pressure reactor, charge the Co-based catalyst (e.g., 3 mol% Co), methanol, m-chlorobenzaldehyde (1 equivalent), and the amine (1.5 equivalents).[5]
-
Seal the reactor and flush it three times with an inert gas (e.g., argon), followed by pressurizing with hydrogen gas to the desired pressure (e.g., 100 bar).[5]
-
Heat the reactor to the target temperature (e.g., 100°C) with continuous stirring.[5]
-
Maintain the reaction for the desired time (e.g., 4 hours), monitoring pressure to gauge hydrogen uptake.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by extraction and/or column chromatography.
Visualizations
Caption: General experimental workflow for a one-pot reductive amination.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. ics-ir.org [ics-ir.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 14. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 15. rsc.org [rsc.org]
troubleshooting low yields in 3-Chloro-N-methylbenzylamine preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Chloro-N-methylbenzylamine.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields and offers systematic approaches to resolving them.
Issue 1: Low Conversion of 3-Chlorobenzaldehyde
Symptoms: Significant amount of unreacted 3-chlorobenzaldehyde remains in the reaction mixture, as observed by TLC or GC-MS analysis.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial reaction between 3-chlorobenzaldehyde and methylamine to form the imine intermediate may be incomplete.
-
pH Adjustment: The formation of the imine is often favored under slightly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step. However, highly acidic conditions can protonate the amine, rendering it non-nucleophilic.
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Water Removal: The formation of the imine from the aldehyde and amine is an equilibrium reaction that produces water. Removing water as it is formed can drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Suboptimal Reaction Temperature: The reaction may not have sufficient energy to proceed at an adequate rate.
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Temperature Optimization: Gradually increasing the reaction temperature while monitoring the progress by TLC can help determine the optimal temperature for imine formation without promoting side reactions.
-
-
Steric Hindrance or Electronic Effects: The chloro-group on the benzaldehyde ring can influence reactivity.
-
Choice of Solvent: Using a polar aprotic solvent can sometimes help to better solvate the reactants and transition states, potentially increasing the reaction rate.
-
Issue 2: Formation of Side Products
Symptoms: Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
Possible Causes & Solutions:
-
Reduction of 3-Chlorobenzaldehyde: The reducing agent can reduce the starting aldehyde to 3-chlorobenzyl alcohol, a common side product in reductive aminations.
-
Choice of Reducing Agent: Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is known to be highly selective for the reduction of the imine intermediate over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also a good option due to its selectivity for the protonated imine (iminium ion).
-
Two-Step Procedure: First, allow the imine to form completely before adding the reducing agent. This minimizes the concentration of the aldehyde when the reducing agent is present.
-
-
Over-alkylation: In the case of using 3-chlorobenzyl chloride and methylamine, the product, a secondary amine, can react further to form a tertiary amine.
-
Stoichiometry Control: Use a molar excess of methylamine to favor the formation of the secondary amine.
-
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like 3-chlorobenzaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
pH Control: Avoid strongly basic conditions during the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the reductive amination of 3-chlorobenzaldehyde?
A1: A frequent issue is the premature reduction of the starting aldehyde by the reducing agent before it can react with methylamine to form the imine. To mitigate this, it is advisable to use a selective reducing agent like sodium triacetoxyborohydride (STAB) or to follow a two-step process where the imine is formed first, followed by the addition of the reducing agent.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.
Q3: My final product is contaminated with unreacted 3-chlorobenzaldehyde. How can I purify it?
A3: Purification can be achieved through an acidic aqueous wash. The desired amine product is basic and will be protonated by the acid, making it soluble in the aqueous layer. The unreacted aldehyde, being neutral, will remain in the organic layer. After separating the layers, the aqueous layer can be basified to deprotonate the amine, which can then be extracted with an organic solvent.
Q4: Is the Eschweiler-Clarke reaction a suitable alternative for this synthesis?
A4: Yes, the Eschweiler-Clarke reaction is a viable method for the methylation of amines and can be adapted for this synthesis. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot reaction is often high-yielding and avoids the use of metal hydride reducing agents.[1][2][3]
Q5: What is a realistic target yield for the synthesis of this compound?
A5: With an optimized protocol, it is possible to achieve very high yields. For instance, a synthesis of this compound hydrochloride via reductive amination has been reported with a yield exceeding 99%.[4] Other related reductive amination procedures have reported yields in the range of 60-98%.[5][6]
Data Presentation
| Synthesis Method | Starting Materials | Reducing Agent / Reagents | Solvent | Temperature | Reported Yield | Reference |
| Reductive Amination | 3-Chlorobenzaldehyde, N-Boc-N-methylamine | Me₂SiHCl | Acetonitrile | 25 °C | >99% (as HCl salt) | [4] |
| Eschweiler-Clarke Reaction | Secondary Amine, Formaldehyde, Formic Acid | Formic Acid | Not specified | 80 °C | 98% | [5] |
| Reductive Amination | p-Chlorobenzaldehyde, n-Butylamine | H₂ on Co-catalyst | Not specified | 100 °C | 60-89% | [6] |
| Nucleophilic Substitution | 4-Chlorobenzyl chloride, Methylamine | - | Ethanol | Reflux | ~88% (calculated from reported masses) | [7] |
Experimental Protocols
Protocol 1: High-Yield Reductive Amination
This protocol is adapted from a method reported to yield >99% of the hydrochloride salt of the product.[4]
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Reactant Mixture: In a reaction vessel, dissolve 3-chlorobenzaldehyde (1 equivalent) and N-Boc-N-methylamine (1.5 equivalents) in acetonitrile.
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Addition of Reducing Agent: To the stirred solution, add dimethylsilane (Me₂SiHCl) (3 equivalents).
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Reaction: Stir the reaction mixture at 25 °C for 8 hours.
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Work-up: Upon completion, the resulting hydrochloride salt of this compound often precipitates and can be isolated by filtration. The crude product can be further purified by recrystallization.
Protocol 2: Eschweiler-Clarke Reaction
This is a general protocol for the Eschweiler-Clarke reaction which typically provides high yields.[1][2][3][5]
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Reactant Mixture: To 3-chlorobenzylamine (1 equivalent), add formic acid (2-3 equivalents) and an aqueous solution of formaldehyde (2-3 equivalents).
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Reaction: Heat the mixture to 80-100 °C for several hours until the evolution of carbon dioxide ceases.
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Work-up: Cool the reaction mixture and make it basic by adding a suitable base (e.g., NaOH or K₂CO₃).
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Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental Workflow for Reductive Amination.
Caption: Troubleshooting Logic for Low Yields.
References
stability of 3-Chloro-N-methylbenzylamine in acidic or basic media
Technical Support Center: 3-Chloro-N-methylbenzylamine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in acidic or basic media?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation patterns can be inferred from studies on similar benzylamines. The primary anticipated degradation pathway is hydrolysis of the imine intermediate that can form.[1] In acidic or basic conditions, this can lead to the cleavage of the C-N bond. Potential degradation products could include 3-chlorobenzaldehyde and methylamine, or 3-chlorobenzylamine and formaldehyde.[1]
Q2: My this compound sample shows unexpected degradation. What are the common contributing factors?
A2: Unexpected degradation can be triggered by several factors beyond just pH. Key considerations include:
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Temperature: Elevated temperatures significantly accelerate the rate of most degradation reactions, including hydrolysis.[2]
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Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation. Amines are susceptible to oxidation, which can form N-oxides or other oxidative degradation products.[3]
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Light Exposure: Exposure to UV or visible light can induce photolytic degradation, especially for compounds with aromatic rings.[2] It is advisable to handle the compound in light-resistant containers.[4]
-
Purity of Solvents and Reagents: Impurities in solvents or reagents can act as catalysts for degradation.
Q3: How can I monitor the stability of this compound during my experiment?
A3: The most common and effective method for monitoring the stability of a compound and quantifying its degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] A properly developed HPLC method can separate the parent this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time.[7]
Q4: What concentration of acid or base should I use for forced degradation studies?
A4: For forced degradation studies, it is common to use hydrochloric acid or sulfuric acid (0.1 M to 1 M) for acid hydrolysis and sodium hydroxide or potassium hydroxide (0.1 M to 1 M) for base hydrolysis.[3][7] The goal is to achieve a target degradation of approximately 5-20%.[8] If no degradation is observed at room temperature, the temperature can be elevated, for example, to 60°C for a set period, such as 30 minutes.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions, or the conditions are not stringent enough. | Increase the concentration of the acid/base, elevate the temperature (e.g., 50-70°C), or extend the exposure time.[3] If the compound remains stable, it indicates high intrinsic stability.[3] |
| Complete or excessive degradation (>20%) is observed. | The stress conditions are too harsh for the compound. | Reduce the concentration of the acid/base, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation (5-20%) to better understand the degradation profile.[10] |
| Precipitation is observed when adding the compound to the acidic/basic medium. | The compound or its salt form has low solubility in the aqueous medium. | Consider using a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent is compatible with your analytical method and does not interfere with the degradation process.[3] |
| Multiple, unexpected peaks appear in the chromatogram. | This could be due to secondary degradation products, impurities in the starting material, or interactions with excipients or container materials. | Analyze a placebo or blank sample (containing all components except the active compound) under the same stress conditions to identify peaks not related to the degradation of this compound.[10] |
| Poor mass balance in HPLC analysis. | Not all degradation products are being detected by the analytical method (e.g., they are volatile or lack a chromophore), or they are irreversibly adsorbed to the HPLC column. | Ensure your detector is suitable for all potential degradants. A mass spectrometer (LC-MS) can be useful for detecting products without a UV chromophore. Check for the formation of volatile products. A mass balance between 97% and 104% is generally considered acceptable.[10] |
Data Presentation
Table 1: Illustrative Example of this compound Stability Data
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Product(s) Observed |
| 0.1 M HCl | 24 | 60 | 85.2 | 3-chlorobenzaldehyde, Methylamine |
| 0.1 M HCl | 48 | 60 | 72.5 | 3-chlorobenzaldehyde, Methylamine |
| 0.1 M NaOH | 24 | 60 | 90.1 | 3-chlorobenzaldehyde |
| 0.1 M NaOH | 48 | 60 | 81.3 | 3-chlorobenzaldehyde |
| pH 7 Buffer | 48 | 60 | 99.5 | Not Detected |
Experimental Protocols
Protocol: Forced Hydrolysis Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic conditions and to identify potential degradation products.
Materials:
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This compound
-
0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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HPLC-grade Acetonitrile
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HPLC-grade Water
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pH meter
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HPLC system with UV or MS detector
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Water bath or incubator
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
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Acid Hydrolysis: a. Transfer a known volume of the stock solution into a flask containing 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. b. Incubate the solution in a water bath at 60°C. c. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). d. Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH. e. Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
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Base Hydrolysis: a. Transfer a known volume of the stock solution into a flask containing 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL. b. Incubate the solution in a water bath at 60°C. c. Withdraw aliquots at the same time points as the acid hydrolysis. d. Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized samples with the mobile phase for HPLC analysis.
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Control Sample: a. Prepare a control sample by diluting the stock solution in HPLC-grade water to the same final concentration. b. Keep the control sample at room temperature or refrigerated to minimize degradation.
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HPLC Analysis: a. Analyze all samples using a validated stability-indicating HPLC method. b. The method should be capable of separating this compound from all observed degradation products. c. Record the peak areas for the parent compound and any degradation products.
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Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. b. If possible, identify and quantify the major degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected compound degradation.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijrpp.com [ijrpp.com]
- 10. sgs.com [sgs.com]
challenges in the scale-up of 3-Chloro-N-methylbenzylamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3-Chloro-N-methylbenzylamine production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reductive amination of 3-chlorobenzaldehyde with methylamine.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete Imine Formation: The reaction between 3-chlorobenzaldehyde and methylamine to form the intermediate imine may be slow or incomplete. | - pH Optimization: Ensure the reaction pH is slightly acidic (pH 5-7). A highly acidic medium will protonate the methylamine, rendering it non-nucleophilic, while a basic medium will not sufficiently activate the carbonyl group of the aldehyde.[1] - Water Removal: The formation of the imine is an equilibrium reaction that produces water. On a larger scale, the accumulation of water can inhibit the reaction. Consider azeotropic removal of water if feasible for the chosen solvent. - Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. Monitor the reaction by techniques like in-situ FTIR or process mass spectrometry. |
| Inefficient Reduction: The reducing agent may not be effectively converting the imine to the final product. | - Choice of Reducing Agent: Select a suitable reducing agent based on process safety, cost, and selectivity. Sodium borohydride is a common choice, but catalytic hydrogenation (e.g., with H₂/Pd-C) can be more atom-economical for large-scale production.[2] - Temperature Control: The reduction is often exothermic. Maintain the recommended temperature range for the specific reducing agent to ensure its stability and reactivity. - Agitation: Ensure efficient mixing to maintain homogeneity, especially in heterogeneous catalytic hydrogenation, to ensure good contact between the catalyst, reactants, and hydrogen. | |
| Side Reactions: Competing reactions may be consuming starting materials or the desired product. | - Control of Over-alkylation: The primary amine product can react with another molecule of the aldehyde to form a tertiary amine impurity. Use a molar excess of methylamine to favor the formation of the primary amine. - Aldehyde Reduction: Some reducing agents, like sodium borohydride, can also reduce the starting aldehyde to the corresponding alcohol (3-chlorobenzyl alcohol). Add the reducing agent portion-wise and maintain a controlled temperature to minimize this side reaction. | |
| High Impurity Profile | Formation of N,N-di(3-chlorobenzyl)methylamine: This is the most common byproduct, resulting from the reaction of the product with the starting aldehyde. | - Stoichiometry Control: Use a significant excess of methylamine. - Reaction Temperature: Lowering the reaction temperature after the initial imine formation can reduce the rate of this secondary reaction. |
| Presence of Unreacted 3-chlorobenzaldehyde: Incomplete reaction. | - Reaction Monitoring: Implement in-process analytical techniques (e.g., HPLC, GC, or spectroscopic methods) to monitor the disappearance of the starting aldehyde before quenching the reaction.[3][4][5] - Increase Reaction Time or Temperature: If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary. | |
| Presence of 3-chlorobenzyl alcohol: Reduction of the starting aldehyde. | - Selective Reducing Agent: Consider using a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are less likely to reduce the aldehyde.[2] However, be mindful of the potential toxicity of cyanide byproducts with sodium cyanoborohydride. | |
| Difficulties in Product Isolation and Purification | Emulsion Formation during Workup: The basic nature of the product can lead to emulsions during acid-base extraction. | - Solvent Selection: Choose an appropriate organic solvent for extraction that has a significant density difference from water. - Brine Wash: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions. |
| Product Oiling Out: The product may separate as an oil instead of a solid, especially if it is not completely pure. | - Purification via Salt Formation: Convert the amine product to its hydrochloride salt by treating the organic solution with HCl. The salt is often crystalline and can be isolated by filtration, which also serves as a purification step.[6] | |
| Scale-up Challenges | Exotherm and Thermal Runaway: The reductive amination reaction is exothermic and can be difficult to control on a large scale. | - Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to understand the heat of reaction and the rate of heat evolution. - Controlled Addition: Add the reducing agent slowly and in portions to control the rate of the reaction and heat generation. - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated. - Consider Continuous Flow: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and safety profiles compared to batch reactors. |
| Hydrogenation Safety (if applicable): Handling hydrogen gas under pressure poses significant safety risks. | - Proper Equipment: Use a properly rated hydrogenation reactor (autoclave). - Inerting: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen. - Leak Detection: Implement a robust system for detecting hydrogen leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent industrial method is the reductive amination of 3-chlorobenzaldehyde with methylamine. This one-pot reaction is generally efficient and can be adapted for large-scale production.
Q2: How can I minimize the formation of the N,N-di(3-chlorobenzyl)methylamine impurity?
The formation of this tertiary amine is a common issue. To minimize it, you should use a molar excess of methylamine relative to 3-chlorobenzaldehyde. This statistically favors the reaction of the aldehyde with methylamine over the reaction with the product, this compound.
Q3: What are the key safety concerns when scaling up this synthesis?
The primary safety concern is the management of the exothermic reaction, especially during the addition of the reducing agent. A thermal runaway can occur if the heat generated is not effectively removed. If using catalytic hydrogenation, the safe handling of flammable hydrogen gas under pressure is critical. Always conduct a thorough hazard analysis before proceeding with scale-up.
Q4: What is the recommended method for purifying the final product on a large scale?
A common and effective method for purification at scale is to perform an acid-base extraction to remove non-basic impurities. Subsequently, the product can be isolated as its hydrochloride salt by treating the organic solution with hydrochloric acid. The resulting salt often precipitates as a solid, which can be easily collected by filtration and is typically of high purity.[6]
Q5: Which analytical technique is best for monitoring the reaction progress and product purity?
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for both in-process monitoring and final product analysis. It can effectively separate the starting materials, the desired product, and key impurities, allowing for quantitative analysis of the reaction progress and the final product's purity.[7][8]
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination (Illustrative Data)
| Reducing Agent | Typical Yield (%) | Key Advantages | Key Disadvantages | Scale-up Considerations |
| Sodium Borohydride (NaBH₄) | 80-90 | - Relatively inexpensive - Readily available | - Can reduce the starting aldehyde - Generates borate waste | - Exothermic reaction requires careful temperature control. |
| Catalytic Hydrogenation (H₂/Pd-C) | 85-95 | - High atom economy - "Green" reducing agent | - Requires specialized high-pressure equipment - Catalyst can be flammable | - Strict safety protocols for handling hydrogen are necessary. |
| Sodium Cyanoborohydride (NaBH₃CN) | 85-95 | - Highly selective for the imine | - Generates toxic cyanide byproducts - More expensive | - Waste treatment to handle cyanide is essential. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85-95 | - Mild and selective reducing agent | - More expensive than NaBH₄ | - Generally considered safer than NaBH₃CN. |
Note: The yields presented are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Scale-up of Reductive Amination using Sodium Borohydride
1. Imine Formation:
-
Charge the reactor with 3-chlorobenzaldehyde and a suitable solvent (e.g., methanol).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of methylamine (e.g., 40% in water or as a gas), maintaining the temperature below 10 °C. A molar excess of methylamine (e.g., 1.5-2.0 equivalents) should be used.
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for imine formation.
2. Reduction:
-
Prepare a solution or slurry of sodium borohydride in a suitable solvent (e.g., water or methanol).
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature between 10-20 °C. The addition should be controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by in-process analysis (e.g., HPLC).
3. Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the majority of the solvent.
-
Add an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer with brine to help break any emulsions.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter the drying agent.
-
To the filtrate, add a solution of HCl in a suitable solvent (e.g., isopropanol or ether) to precipitate the hydrochloride salt of this compound.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.
Visualizations
References
- 1. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. agilent.com [agilent.com]
- 4. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Methylbenzylamine | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Debenzylation of Chlorinated Benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debenzylation of chlorinated benzylamines. The following information is intended to help navigate and resolve common side reactions and challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the palladium-catalyzed debenzylation of chlorinated benzylamines?
A1: The most prevalent side reaction is hydrodechlorination, where the chlorine atom on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of benzylamine or the corresponding dechlorinated primary amine as a significant byproduct. Other potential side reactions include incomplete reaction, resulting in the recovery of starting material, and in some cases, over-reduction of the aromatic ring, although this is less common under standard conditions.
Q2: How does the position of the chlorine atom (ortho, meta, para) on the benzyl group affect the propensity for dechlorination?
A2: The position of the chlorine atom can influence the rate of dechlorination. While comprehensive comparative studies are limited, steric hindrance at the ortho position may slightly decrease the rate of dechlorination compared to the meta and para positions. However, electronic effects also play a crucial role, and the overall susceptibility to dechlorination is highly dependent on the specific reaction conditions.
Q3: Can the choice of catalyst influence the selectivity between debenzylation and dechlorination?
A3: Yes, the choice of catalyst and its support can impact selectivity. Palladium on carbon (Pd/C) is a commonly used catalyst. Different types of Pd/C (e.g., edge-coated vs. uniformly coated) can exhibit different activities and selectivities.[1] For instance, a 10% Pd/C edge-coated, unreduced catalyst has been shown to provide high activity and selectivity for debenzylation over dechlorination in a related system.[1] In some cases, Pearlman's catalyst (Pd(OH)₂/C) may offer enhanced activity.
Q4: Are there alternative methods to debenzylate chlorinated benzylamines that avoid dechlorination?
A4: Yes, several alternative methods can be employed when palladium-catalyzed hydrogenation leads to significant dechlorination. These include:
-
Oxidative Debenzylation: Using reagents like N-iodosuccinimide (NIS) can achieve debenzylation under non-reductive conditions, thus avoiding hydrodechlorination.
-
Acid-Mediated Debenzylation: Strong acids such as trifluoroacetic acid (TFA) or boron trichloride (BCl₃) can cleave the N-benzyl group, although these conditions may not be suitable for substrates with other acid-sensitive functional groups.
-
Transfer Hydrogenolysis with specific hydrogen donors: While still a form of hydrogenolysis, careful selection of the hydrogen donor and reaction conditions can sometimes offer better selectivity.
Troubleshooting Guides
Issue 1: Excessive Dechlorination
This is the most common problem encountered during the debenzylation of chlorinated benzylamines.
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for excessive dechlorination.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Reaction pH is neutral or basic | Dechlorination is often favored under basic conditions. Acidify the reaction mixture by adding a catalytic amount of a non-coordinating acid like acetic acid (AcOH) or a stoichiometric amount of hydrochloric acid (HCl) to form the benzylammonium salt. This protonation of the amine reduces its ability to poison the catalyst and favors the hydrogenolysis of the C-N bond over the C-Cl bond. |
| Inappropriate Catalyst | The activity and selectivity of Pd/C can vary between batches and suppliers. Try a different grade or type of Pd/C. In some cases, Pearlman's catalyst (Pd(OH)₂/C) can offer better performance. |
| High Catalyst Loading or Prolonged Reaction Time | High catalyst loading and long reaction times can lead to over-reduction, including dechlorination. Try reducing the catalyst loading (e.g., from 10 mol% to 5 mol%) and carefully monitor the reaction to stop it once the starting material is consumed. |
| Inefficient Hydrogen Transfer | Ensure efficient stirring to overcome mass transfer limitations of hydrogen gas into the solution. Inadequate hydrogen availability can sometimes lead to side reactions on the catalyst surface. |
Quantitative Data on Reaction Conditions:
| Parameter | Condition | Effect on Dechlorination | Recommendation |
| pH | Acidic (e.g., with AcOH) | Decreased | Perform the reaction in the presence of a catalytic amount of acid. |
| pH | Neutral/Basic | Increased | Avoid basic conditions. If a base is necessary for other functionalities, consider an alternative deprotection strategy. |
| Catalyst | 10% Pd/C (standard) | Variable | Screen different batches or suppliers. |
| Catalyst | 10% Pd/C (edge-coated) | Potentially Lower | If available, this type of catalyst may offer higher selectivity.[1] |
| Catalyst | Pd(OH)₂/C | Potentially Higher Activity | May allow for milder reaction conditions, which can reduce side reactions. |
| Temperature | Elevated | May Increase | Start at room temperature and only gently heat if the reaction is sluggish. |
| Pressure | High | May Increase | Use moderate hydrogen pressure (e.g., balloon or up to 50 psi) and avoid excessively high pressures unless necessary. |
Issue 2: Incomplete or Sluggish Reaction
This issue arises when the debenzylation does not proceed to completion, leaving a significant amount of starting material.
Troubleshooting Workflow
Figure 2. Troubleshooting workflow for incomplete debenzylation.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Catalyst Inactivity | The Pd/C catalyst may be old or have reduced activity due to improper storage. Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be a good alternative. |
| Catalyst Poisoning | Trace impurities in the starting material, solvents, or from glassware can poison the palladium catalyst. Sulfur-containing compounds are particularly potent poisons. The amine product itself can also act as an inhibitor. Purify the starting material (e.g., by recrystallization or chromatography). Use high-purity, degassed solvents. Adding a catalytic amount of acid can mitigate product inhibition. |
| Insufficiently Forcing Conditions | The reaction may require more forcing conditions to proceed to completion. Increase the hydrogen pressure (e.g., using a Parr shaker). Gently increase the reaction temperature (e.g., to 40-50 °C). Increase the catalyst loading (e.g., from 10 wt% to 20 wt%). |
| Poor Solubility | The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst. Use a solvent system in which the starting material is fully soluble. Common solvents include methanol, ethanol, and ethyl acetate. A co-solvent may be necessary. |
Experimental Protocols
Protocol 1: Selective Debenzylation of 4-Chlorobenzylamine using Pd/C with Acetic Acid
This protocol is designed to favor debenzylation while minimizing the side reaction of dechlorination.
Reaction Scheme
Figure 3. Reaction scheme for the debenzylation of 4-chlorobenzylamine.
Materials:
-
N-(4-chlorobenzyl)amine derivative
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), HPLC grade
-
Glacial Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(4-chlorobenzyl)amine derivative (1.0 eq).
-
Solvent Addition: Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Acid Addition: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Inerting: Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., chromatography, recrystallization, or acid-base extraction).
Troubleshooting this Protocol:
-
If dechlorination is still observed: Reduce the catalyst loading to 5 mol% and ensure the reaction is not left stirring for an extended period after the starting material has been consumed.
-
If the reaction is sluggish: Consider switching to ethanol as the solvent, which can sometimes improve reaction rates. A slight increase in temperature (to 40 °C) can also be beneficial. Ensure the acetic acid was added, as it is crucial for preventing catalyst inhibition.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-chloro- vs. 3-chloro-N-methylbenzylamine
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is critical for designing efficient synthetic routes and predicting molecular behavior. This guide provides an objective comparison of the reactivity of 2-chloro-N-methylbenzylamine and 3-chloro-N-methylbenzylamine, focusing on how the position of the chloro substituent on the benzene ring influences the molecule's chemical properties. The comparison is supported by established chemical principles and available experimental data for analogous compounds.
Physicochemical Properties
The placement of the chlorine atom results in distinct physical properties for the two isomers, as summarized below.
| Property | 2-chloro-N-methylbenzylamine | This compound |
| CAS Number | 94-64-4 | 39191-07-6 |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol | 155.62 g/mol |
| Boiling Point | 225-226 °C | 97 °C at 0.6 mmHg |
| Density | 1.110 g/mL at 25 °C | 1.072 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5430 | 1.5395 |
Theoretical Framework for Reactivity Comparison
The differential reactivity of these two isomers is primarily governed by the interplay of electronic and steric effects originating from the position of the chlorine atom.
Electronic Effects
The chlorine atom exhibits two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent, being strongest at the carbon atom directly attached to the chlorine and diminishing with distance.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions relative to the chlorine atom.
In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack. However, the resonance effect still plays a crucial role in directing incoming electrophiles.
-
2-chloro-N-methylbenzylamine: The chloro group is at the ortho position relative to the benzylamine moiety. Its strong -I effect will significantly influence the benzylic carbon and the adjacent ring positions. The +R effect will increase electron density at the C4 (para) and C6 positions.
-
This compound: The chloro group is at the meta position. Its -I effect is weaker at the benzylic carbon compared to the ortho isomer. The +R effect does not influence the benzylic carbon directly, but increases electron density at the C2, C4, and C6 positions.
Caption: Electronic and Steric Effects in Ortho vs. Meta Isomers.
Steric Effects
The proximity of the substituent to the reactive center can significantly impact reaction rates. In 2-chloro-N-methylbenzylamine, the bulky chlorine atom is adjacent to the N-methylaminomethyl group. This can cause steric hindrance, impeding the approach of reagents to either the benzylic carbon or the amine nitrogen. In contrast, the 3-chloro isomer experiences negligible steric hindrance from the remote chlorine atom.
Comparative Reactivity Analysis
The electronic and steric differences lead to predictable variations in reactivity across several common reaction types.
Nucleophilic Substitution at the Benzylic Carbon
Benzylic systems can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways.
-
Sₙ1 Reactivity: This pathway proceeds through a benzyl carbocation intermediate. The stability of this carbocation is key. The electron-withdrawing inductive effect (-I) of chlorine destabilizes the carbocation. This effect is stronger in the ortho position than in the meta position. Therefore, This compound is expected to be more reactive in Sₙ1 reactions due to the formation of a less destabilized carbocation intermediate.
-
Sₙ2 Reactivity: This is a single-step reaction where the nucleophile attacks the electrophilic carbon as the leaving group departs.[1] Reactivity is sensitive to both electronic and steric factors.
-
Sterics: The ortho-chloro group in the 2-chloro isomer presents significant steric hindrance to the backside attack of a nucleophile on the benzylic carbon. The 3-chloro isomer is much less hindered.
-
Electronics: The electron-withdrawing chloro group increases the electrophilicity of the benzylic carbon, which should favor Sₙ2 attack. However, it also destabilizes the transition state which has developing negative charge.
Considering the significant steric bulk of the ortho-chloro group, This compound is expected to be significantly more reactive in Sₙ2 reactions .
-
Reactivity of the Secondary Amine (Basicity and Nucleophilicity)
The availability of the lone pair on the nitrogen atom determines its basicity and nucleophilicity. The electron-withdrawing chloro group reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.
-
In 2-chloro-N-methylbenzylamine , the strong inductive effect of the nearby chlorine atom will significantly reduce the electron density on the nitrogen.
-
In This compound , the inductive effect is attenuated by distance, resulting in a lesser decrease in electron density on the nitrogen.
Therefore, This compound is expected to be a stronger base and a better nucleophile than its 2-chloro counterpart. Studies on substituted benzylamines show that electron-withdrawing groups decrease the rate of nucleophilic substitution reactions where the amine acts as the nucleophile.[2]
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich benzene ring. The existing substituents direct the position of the incoming electrophile.
-
The -CH₂NHCH₃ group is an activating, ortho, para-director.
-
The -Cl group is a deactivating, ortho, para-director.[3][4]
The outcome of an EAS reaction will depend on the reaction conditions and the interplay between these two directing effects.
-
For 2-chloro-N-methylbenzylamine , the powerful activating effect of the aminoalkyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (C3 and C5). However, the deactivating nature of the chlorine will make the overall reaction slower than for an unsubstituted benzylamine.
-
For This compound , the directing effects are less conflicted. The aminoalkyl group directs to C2, C4, and C6. The chloro group directs to C2, C4, and C6. Thus, substitution is strongly favored at the C2, C4, and C6 positions , with the major product likely being determined by sterics.
Experimental Data
Direct quantitative comparative data for the reactivity of 2-chloro- and this compound is scarce in the literature. However, data from analogous systems can provide valuable insights. A study on the reaction of meta- and para-substituted benzylamines with benzyl bromide demonstrated that electron-withdrawing groups, such as chloro and nitro, decrease the reaction rate compared to the unsubstituted compound.[2]
| Substituent (on Benzylamine) | Reaction Type | Relative Rate (Qualitative) | Reference |
| 4-Methoxy | N-Alkylation (Sₙ2) | Increases rate | [2] |
| 4-Methyl | N-Alkylation (Sₙ2) | Increases rate | [2] |
| 4-Chloro | N-Alkylation (Sₙ2) | Decreases rate | [2] |
| 3-Trifluoromethyl | N-Alkylation (Sₙ2) | Decreases rate | [2] |
| 4-Nitro | N-Alkylation (Sₙ2) | Decreases rate | [2] |
This data supports the theoretical prediction that the electron-withdrawing nature of the chloro substituent reduces the nucleophilicity of the amine. Based on the stronger inductive effect and steric hindrance, it is reasonable to extrapolate that 2-chloro-N-methylbenzylamine would be even less reactive as a nucleophile than the 3-chloro and 4-chloro isomers.
Experimental Protocols
Below is a generalized protocol for a common reaction involving benzylamines: N-alkylation via reductive amination.
Protocol: Reductive Amination for N-Alkylation
This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine.
Materials:
-
2-chloro- or this compound (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the chloro-N-methylbenzylamine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in DCM.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
References
A Comparative Analysis of 3-Chloro-N-methylbenzylamine and 4-Chloro-N-methylbenzylamine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the performance of 3-Chloro-N-methylbenzylamine and 4-Chloro-N-methylbenzylamine when acting as nucleophiles in substitution reactions. The analysis is grounded in fundamental principles of physical organic chemistry and supported by relevant experimental data to assist researchers in selecting the appropriate isomer for their synthetic needs.
Executive Summary
In nucleophilic substitution reactions, the reactivity of a substituted benzylamine is primarily governed by the basicity of the nitrogen atom, which in turn is influenced by the electronic effects of substituents on the aromatic ring. The position of the chloro substituent on the phenyl ring of N-methylbenzylamine significantly impacts its nucleophilicity.
Based on established electronic parameters and related experimental findings, 4-Chloro-N-methylbenzylamine is a more potent nucleophile and will exhibit a faster reaction rate in nucleophilic substitution reactions compared to this compound . This difference in reactivity stems from the distinct electronic influence of the chlorine atom from the meta versus the para position.
Theoretical Background: Electronic Effects of Substituents
The reactivity of this compound and 4-Chloro-N-methylbenzylamine as nucleophiles is dictated by the availability of the lone pair of electrons on the nitrogen atom. The chloro group, being an electronegative substituent, withdraws electron density from the aromatic ring through the inductive effect (-I). However, it can also donate electron density via resonance (+R) due to its lone pairs. The net effect on the basicity of the benzylamine nitrogen depends on the position of the chloro substituent.
-
Inductive Effect (-I): This effect operates through the sigma bonds and weakens with distance. It withdraws electron density from the ring, deactivating it and decreasing the basicity of the amine.
-
Resonance Effect (+R): This effect operates through the pi system. For a chloro substituent, this effect is generally weaker than its inductive effect.[1] The resonance effect is most pronounced at the ortho and para positions.
Comparative Analysis of Reactivity
The Hammett equation provides a quantitative measure of the electronic influence of a substituent on the reactivity of a molecule. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect, which correlates with lower basicity and nucleophilicity of an amine.
| Parameter | This compound | 4-Chloro-N-methylbenzylamine | Rationale |
| Substituent Position | meta (3-position) | para (4-position) | Positional isomerism. |
| Hammett Constant (σ) | σm = +0.37 | σp = +0.23 | The meta-chloro substituent has a larger positive σ value, indicating a stronger electron-withdrawing effect. |
| Predicted pKa | 9.34 ± 0.10 | Expected to be higher than the 3-chloro isomer. | The stronger electron-withdrawing effect of the meta-chloro group reduces the basicity of the amine more significantly. |
| Relative Nucleophilicity | Lower | Higher | Higher basicity generally correlates with higher nucleophilicity. |
| Expected Reaction Rate | Slower | Faster | A more potent nucleophile will react faster in a nucleophilic substitution reaction. |
The stronger inductive effect of the chlorine atom at the meta position in this compound is the dominant factor, leading to a greater decrease in the electron density at the nitrogen atom. In contrast, for 4-Chloro-N-methylbenzylamine, the electron-donating resonance effect, although weak, partially counteracts the inductive effect, resulting in a less pronounced decrease in basicity. Consequently, 4-Chloro-N-methylbenzylamine is the more basic and, therefore, the more reactive nucleophile.
Experimental studies on the reaction of meta- and para-substituted benzylamines with benzyl bromide have confirmed that electron-withdrawing groups, such as chloro, decrease the rate of reaction.[2] These reactions were found to follow second-order kinetics, which is characteristic of an SN2 mechanism.[2]
Reaction Mechanism and Experimental Workflow
The nucleophilic substitution reaction of a chloro-N-methylbenzylamine with an alkyl halide, such as benzyl bromide, typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.
Caption: Generalized SN2 reaction pathway.
The workflow for a comparative kinetic study of these two isomers would involve reacting each with a suitable electrophile under identical conditions and monitoring the reaction progress.
Caption: Workflow for a comparative kinetic study.
Experimental Protocols
The following is a general protocol for the N-alkylation of a substituted benzylamine, which can be adapted for a comparative study of this compound and 4-Chloro-N-methylbenzylamine.
Objective: To synthesize N-benzyl-N-methyl-3-chlorobenzylamine and N-benzyl-N-methyl-4-chlorobenzylamine and compare their formation rates.
Materials:
-
This compound
-
4-Chloro-N-methylbenzylamine
-
Benzyl bromide (or other suitable electrophile)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for reaction monitoring (e.g., HPLC, GC, or TLC)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 equivalent of this compound and 4-Chloro-N-methylbenzylamine, respectively, in acetonitrile.
-
Add 1.5 equivalents of potassium carbonate to each flask.
-
Stir the mixtures at room temperature for 10 minutes.
-
Reaction Initiation: To each flask, add 1.1 equivalents of benzyl bromide.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique (e.g., TLC or by withdrawing aliquots for HPLC/GC analysis).
-
Work-up: Once the reaction is complete (as determined by the consumption of the starting amine), filter the reaction mixture to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final products by NMR and mass spectrometry to confirm their identity and purity.
Data Analysis:
For a kinetic study, the concentration of the starting benzylamine or the product can be plotted against time. The rate constant (k) for each reaction can be determined from the integrated rate law for a second-order reaction. A comparison of the rate constants will provide a quantitative measure of the relative reactivity of the two isomers.
Conclusion
The position of the chloro substituent on the aromatic ring of N-methylbenzylamine has a predictable and significant impact on its nucleophilicity and, consequently, its reactivity in nucleophilic substitution reactions. Due to the stronger electron-withdrawing inductive effect of the chlorine atom from the meta position, This compound is a weaker nucleophile and will react more slowly than 4-Chloro-N-methylbenzylamine . This understanding is crucial for designing efficient synthetic routes and for structure-activity relationship studies in drug development. For applications requiring higher reactivity, 4-Chloro-N-methylbenzylamine is the recommended choice.
References
A Comparative Guide to the Synthesis of 3-Chloro-N-methylbenzylamine: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of secondary amines is a cornerstone of medicinal chemistry and drug development. 3-Chloro-N-methylbenzylamine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of alternative reagents and synthetic methodologies to obtain this key intermediate, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two prominent methods for the synthesis of this compound.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Reductive Amination | 3-Chlorobenzaldehyde | N-Boc-N-methylamine, Me₂SiHCl, Methanol | Acetonitrile | 8 hours | 25 °C | >99%[1] |
| Direct Alkylation | 3-Chlorobenzyl chloride | Methylamine (33% in ethanol) | Ethanol | Overnight | Reflux | ~87% |
In-Depth Analysis of Synthetic Methodologies
Reductive Amination of 3-Chlorobenzaldehyde
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[2] This approach involves the reaction of a carbonyl compound, in this case, 3-chlorobenzaldehyde, with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.
A particularly effective modern variation of this method utilizes N-Boc-N-methylamine as the amine source and chlorodimethylsilane (Me₂SiHCl) as the reducing agent. This protocol offers excellent yields and high selectivity for the mono-N-methylated product. The in situ deprotection of the Boc group is a key advantage, streamlining the process.[1]
Direct Alkylation of 3-Chlorobenzyl Halide
The direct alkylation of a primary amine or its precursor is a classical and straightforward approach to synthesizing secondary amines. In this method, 3-chlorobenzyl chloride is treated with methylamine. The nucleophilic methylamine displaces the chloride to form the desired product.
While conceptually simple, this method can be prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts as byproducts.[3] Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
Experimental Protocols
Protocol 1: Reductive Amination of 3-Chlorobenzaldehyde with N-Boc-N-methylamine
Materials:
-
3-Chlorobenzaldehyde
-
N-Boc-N-methylamine
-
Chlorodimethylsilane (Me₂SiHCl)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
Procedure:
-
To a solution of 3-chlorobenzaldehyde (1.0 mmol) in acetonitrile (2.0 mL) is added N-Boc-N-methylamine (1.5 mmol).
-
Chlorodimethylsilane (3.0 mmol) is added dropwise to the mixture at room temperature (25 °C).
-
The reaction mixture is stirred at 25 °C for 8 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), methanol (2 mL) is added to quench the reaction.
-
The mixture is stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure.
-
The resulting residue, this compound hydrochloride, is a white solid that can be purified by filtration, yielding over 99% of the desired product.[1]
Protocol 2: Direct Alkylation of 3-Chlorobenzyl Chloride with Methylamine
Materials:
-
3-Chlorobenzyl chloride
-
Methylamine (33% w/v solution in ethanol)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Potassium carbonate
-
Anhydrous sodium sulfate
Procedure:
-
To 3-chlorobenzyl chloride (2.0 g, 12.42 mmol), an ethanol solution of methylamine (33% w/v, 17 mL) is slowly added dropwise.
-
The reaction mixture is heated to reflux and stirred overnight.
-
After the reaction is complete, the ethanol is removed by rotary evaporation under reduced pressure.
-
The residue is diluted with deionized water (100 mL) and washed with ethyl acetate (2 x 150 mL).
-
The aqueous phase is adjusted to a pH of 8 with solid potassium carbonate.
-
The product is extracted with ethyl acetate (2 x 100 mL).
-
The combined organic phases are washed with deionized water (100 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed by concentration under reduced pressure to yield N-methyl-3-chlorobenzylamine (1.7 g, approximately 87% yield).[4]
Synthetic Pathways and Workflow Visualization
The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of secondary amines discussed in this guide.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for amine synthesis.
References
- 1. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. US20150240318A1 - Methods for Detecting Epigenetic Modifications - Google Patents [patents.google.com]
- 3. sarthaks.com [sarthaks.com]
- 4. This compound | 39191-07-6 [chemicalbook.com]
yield comparison of different synthetic routes to 3-Chloro-N-methylbenzylamine
For researchers and professionals in the field of drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 3-Chloro-N-methylbenzylamine, a valuable building block in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction yield and provides detailed experimental protocols to allow for an informed selection of the most suitable method.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is commonly achieved through two main strategies: direct substitution and reductive amination. Each method offers distinct advantages and yields, which are summarized in the table below.
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield |
| Direct Substitution | 3-Chlorobenzyl chloride, Methylamine | Ethanol | ~88% |
| Reductive Amination | 3-Chlorobenzaldehyde, N-Boc-N-methylamine | Chlorodimethylsilane, Methanol | >99% (as HCl salt)[1] |
Experimental Protocols
Route 1: Direct Substitution from 3-Chlorobenzyl Chloride
This method involves the direct nucleophilic substitution of the chlorine atom in 3-chlorobenzyl chloride by methylamine.
Procedure: An ethanol solution of methylamine (33% w/v) is slowly added dropwise to 3-chlorobenzyl chloride. The reaction mixture is then heated to reflux and maintained overnight. Upon completion, the ethanol is removed under reduced pressure. The resulting residue is diluted with deionized water and washed with ethyl acetate. The aqueous phase is then adjusted to a pH of 8 with solid potassium carbonate and extracted with ethyl acetate. The combined organic phases are washed with deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-methyl-3-chlorobenzylamine.[2][3]
Example Data:
-
Starting material: 2.0 g of 3-chlorobenzyl chloride (assuming this was used instead of the stated 4-chlorobenzyl chloride to obtain the target product).
-
Product obtained: 1.7 g of N-methyl-3-chlorobenzylamine.[2][3]
-
Calculated Yield: Approximately 88.1%.
Route 2: Reductive Amination of 3-Chlorobenzaldehyde
Reductive amination offers a high-yield alternative, proceeding through the formation of an intermediate imine, which is subsequently reduced.[4]
Procedure: To a solution of 3-chlorobenzaldehyde and N-Boc-N-methylamine in acetonitrile, chlorodimethylsilane is added at room temperature. The reaction progress is monitored by thin-layer chromatography. Once the aldehyde is consumed, methanol is added, and the mixture is heated to 40°C. After the reaction is complete, the mixture is concentrated under reduced pressure to yield the Boc-protected amine. The Boc group is then cleaved to afford this compound, which is typically isolated as its hydrochloride salt.[1]
Example Data:
-
A reported yield of over 99% for this compound Hydrochloride was achieved using this method.[1]
Synthetic Route Visualization
The logical flow of the two primary synthetic pathways to this compound is illustrated below.
Caption: Synthetic pathways to this compound.
References
A Spectroscopic Showdown: Unmasking the Isomers of 3-Chloro-N-methylbenzylamine
A comprehensive guide to the spectroscopic differentiation of 2-Chloro-N-methylbenzylamine, 3-Chloro-N-methylbenzylamine, and 4-Chloro-N-methylbenzylamine for researchers, scientists, and drug development professionals.
In the realm of pharmaceutical development and chemical synthesis, the precise identification of isomeric compounds is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of this compound, offering a crucial resource for unambiguous characterization. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the unique spectral fingerprints of each isomer.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of this compound.
Table 1: ¹H NMR Spectral Data
| Isomer | Solvent | Chemical Shift (δ) in ppm |
| 2-Chloro-N-methylbenzylamine | Data not available | Insufficient data |
| This compound | DMSO-d₆ | 2.22 (s, 3H, N-CH₃), 3.32 (br s, 1H, NH), 3.62 (s, 2H, CH₂), 7.25-7.38 (m, 4H, Ar-H)[1] |
| 4-Chloro-N-methylbenzylamine | Data not available | Insufficient data |
Table 2: ¹³C NMR Spectral Data
| Isomer | Solvent | Chemical Shift (δ) in ppm |
| 2-Chloro-N-methylbenzylamine | Data not available | Insufficient data |
| This compound | Data not available | Insufficient data |
| 4-Chloro-N-methylbenzylamine | Data not available | Insufficient data |
Table 3: Infrared (IR) Spectral Data
| Isomer | Technique | Key Absorption Bands (cm⁻¹) |
| 2-Chloro-N-methylbenzylamine | Neat (Capillary Cell) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching. |
| This compound | Data not available | Insufficient data |
| 4-Chloro-N-methylbenzylamine | Data not available | Insufficient data |
Table 4: Mass Spectrometry Data
| Isomer | Ionization Method | [M+H]⁺ (m/z) |
| 2-Chloro-N-methylbenzylamine | Data not available | Insufficient data |
| This compound | ESI | 156[1] |
| 4-Chloro-N-methylbenzylamine | Data not available | Insufficient data |
Note: The available spectroscopic data for a direct and comprehensive comparison is limited. Further experimental work under standardized conditions is recommended for a complete analysis.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified amine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Data Acquisition:
-
Utilize a standard single-pulse sequence on a 300 MHz or higher field NMR spectrometer.
-
Acquire data over a spectral width of approximately 10-15 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Acquire data over a spectral width of approximately 200-250 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good quality spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid amine sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
-
Data Acquisition (FTIR):
-
Record a background spectrum of the clean, empty sample holder.
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (ESI):
-
Prepare a dilute solution of the amine isomer in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).
-
The mass-to-charge ratio of the protonated molecule [M+H]⁺ will be observed.
-
-
Sample Introduction (GC-MS with EI):
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume of the solution into the gas chromatograph (GC) for separation.
-
The separated components will then be introduced into the mass spectrometer for electron ionization (EI) and analysis.
-
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 3-Chloro-N-methylbenzylamine Derivatives
For researchers, scientists, and professionals in the fast-paced world of drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of 3-Chloro-N-methylbenzylamine and its derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds.
This publication delves into the common analytical techniques employed for the analysis of these benzylamine derivatives, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will explore the necessity of derivatization, present typical method validation data, and provide detailed experimental protocols to assist in the selection of the most appropriate analytical strategy.
At a Glance: Comparing Analytical Techniques
The choice of an analytical method for this compound derivatives hinges on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and CE, based on data from analogous amine compounds.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection. | Separation in a capillary based on electrophoretic mobility under an applied electric field. |
| Derivatization | Often required to introduce a chromophore for UV detection (e.g., benzoylation). | May be required to improve volatility and peak shape (e.g., benzylation, silylation).[1] | Generally not required as charged analytes can be directly analyzed. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Advantages | Robust, versatile, and widely available. | High sensitivity and selectivity, provides structural information. | High separation efficiency, low sample and reagent consumption. |
| Disadvantages | May require derivatization for sensitive detection. | Requires volatile and thermally stable analytes or derivatives. | Lower concentration sensitivity compared to MS-based methods. |
Delving into the Details: Experimental Protocols
The following are representative experimental protocols for the analysis of this compound derivatives using HPLC-UV, GC-MS, and CE. These protocols are based on established methods for similar amine compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often requires a pre-column derivatization step to enable sensitive UV detection of the analyte. Benzoyl chloride is a common derivatizing agent for primary and secondary amines, introducing a benzoyl group that absorbs UV radiation.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
Sample Solution: Prepare the sample containing the analyte in the same solvent.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of benzoyl chloride in a suitable solvent and a base (e.g., sodium bicarbonate solution) to neutralize the HCl formed during the reaction.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a small amount of a suitable reagent (e.g., a primary amine solution).
-
The resulting solution is then ready for HPLC analysis.
-
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the benzoyl derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization may be necessary to increase the volatility and improve the chromatographic peak shape of the analyte. Benzylation is a suitable derivatization technique for amines.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
Sample Solution: Prepare the sample in the same solvent.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add benzyl bromide and a weak base (e.g., potassium carbonate).
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
-
After cooling, the reaction mixture can be directly injected or further purified if necessary.
-
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is well-suited for the analysis of charged species. As this compound is a basic compound, it will be protonated in an acidic buffer and can be analyzed directly without derivatization.
1. Sample Preparation:
-
Standard and Sample Solutions: Dissolve the standard or sample in the background electrolyte or a compatible solvent.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): An acidic buffer, such as phosphate buffer at pH 2.5.
-
Applied Voltage: 20-30 kV.
-
Detection: UV detector at a low wavelength (e.g., 200 nm).
-
Injection: Hydrodynamic or electrokinetic injection.
Visualizing the Workflow: Method Validation and Selection
The successful implementation of any analytical method relies on a thorough validation process to ensure it is fit for its intended purpose. The following diagrams illustrate the typical workflow for analytical method validation and a decision tree for selecting the most appropriate method for analyzing this compound derivatives.
References
A Researcher's Guide to Assessing the Purity of Commercial 3-Chloro-N-methylbenzylamine
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive framework for assessing the purity of commercially available 3-Chloro-N-methylbenzylamine, a crucial intermediate in the synthesis of various pharmaceutical compounds. Herein, we present a comparative analysis of potential suppliers, detailed experimental protocols for purity determination, and a discussion of potential impurities.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. Its reactivity and structural features make it a valuable precursor for the synthesis of a wide range of biologically active molecules. However, the presence of impurities in commercial batches of this reagent can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into the final drug substance. Therefore, rigorous purity assessment of this compound from different suppliers is a critical step in any research and development pipeline.
This guide outlines a systematic approach to evaluating the purity of this compound, employing a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities in Commercial this compound
The most common synthetic route to this compound involves the reaction of 3-chlorobenzyl chloride with methylamine.[1][2] This process can lead to the formation of several process-related impurities, which may be present in the final product. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
| Impurity Name | Structure | Origin | Primary Detection Method |
| 3-Chlorobenzyl chloride | Unreacted starting material | GC-MS, HPLC | |
| Methylamine | CH3NH2 | Unreacted starting material | (Difficult to detect directly by HPLC/GC of the amine product) |
| N,N-Dimethyl-3-chlorobenzylamine | Over-methylation byproduct | GC-MS, HPLC, NMR | |
| Bis(3-chlorobenzyl)methylamne | Byproduct from reaction of product with starting material | HPLC, GC-MS, NMR | |
| 2-Chloro-N-methylbenzylamine | Isomeric impurity from starting material | GC-MS, HPLC | |
| 4-Chloro-N-methylbenzylamine | Isomeric impurity from starting material | GC-MS, HPLC | |
| 3-Chlorobenzaldehyde | Oxidation of 3-chlorobenzyl alcohol (a potential precursor impurity) | GC-MS, HPLC | |
| 3-Chlorobenzoic acid | Oxidation of 3-chlorobenzaldehyde | HPLC |
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity.
Experimental Workflow
Caption: Experimental workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
Data Analysis:
The mass spectra of the observed impurity peaks are compared with a spectral library (e.g., NIST) for identification.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy provides valuable information about the structure of the main component and can be used to estimate purity by integrating the signals of the compound against those of a known internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Internal Standard: A known amount of a high-purity internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) should be added for quantitative analysis.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a known amount of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃ and dissolve the sample completely.
Data Analysis:
The purity is calculated by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal of the internal standard. The expected chemical shifts for this compound are approximately: δ 7.2-7.4 (m, 4H, Ar-H), 3.7 (s, 2H, CH₂), 2.4 (s, 3H, N-CH₃).[1]
Comparative Analysis of Fictional Suppliers
To illustrate the application of these methods, we present hypothetical purity data for this compound obtained from three fictional suppliers.
| Supplier | Stated Purity | HPLC Purity (%) | GC-MS Identified Impurities (%) | NMR Purity (%) | Notes |
| Supplier A | >98% | 99.2 | 3-Chlorobenzyl chloride (0.3%)N,N-Dimethyl-3-chlorobenzylamine (0.1%) | 99.1 | High purity with minor process-related impurities. |
| Supplier B | 97% | 97.5 | 3-Chlorobenzyl chloride (1.1%)4-Chloro-N-methylbenzylamine (0.5%)Unknown (0.2%) | 97.3 | Contains a significant amount of unreacted starting material and an isomeric impurity. |
| Supplier C | >99% (High Purity) | 99.8 | No significant impurities detected (<0.05%) | 99.7 | Excellent purity, suitable for sensitive applications. |
Hypothetical Application in a Signaling Pathway
This compound can serve as a precursor for the synthesis of inhibitors targeting specific enzymes or receptors in cellular signaling pathways. For example, it could be a building block for a novel kinase inhibitor.
Caption: Synthesis of a kinase inhibitor.
Logical Framework for Supplier Comparison
The selection of a suitable supplier should be based on a logical assessment of purity, consistency, and cost-effectiveness.
Caption: Supplier selection logic.
Conclusion
The purity of this compound can vary significantly between commercial suppliers. A thorough analytical assessment using a combination of HPLC, GC-MS, and NMR is essential to ensure the quality and reliability of this critical reagent. By following the detailed protocols and considering the potential impurities outlined in this guide, researchers can make informed decisions when selecting a supplier, thereby safeguarding the integrity of their research and development endeavors.
References
A Comparative Guide to the Synthesis of 3-Chloro-N-methylbenzylamine: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-N-methylbenzylamine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes to this compound: reductive amination of 3-chlorobenzaldehyde and direct N-alkylation of 3-chlorobenzylamine. We present a detailed comparison of these protocols, supported by experimental data, to facilitate an informed decision on the most suitable method for your specific research and development needs.
Comparative Analysis of Synthesis Protocols
The selection of an optimal synthesis protocol depends on a variety of factors, including yield, purity, reaction time, cost of reagents, and safety considerations. The following tables provide a quantitative comparison of the two main routes to this compound.
Table 1: Quantitative Comparison of Synthesis Protocols
| Parameter | Reductive Amination of 3-Chlorobenzaldehyde | N-Alkylation of 3-Chlorobenzylamine |
| Starting Materials | 3-Chlorobenzaldehyde, Methylamine | 3-Chlorobenzylamine, Methylating Agent (e.g., Methyl Iodide) |
| Overall Yield | >99% (reported for hydrochloride salt)[1] | Variable, risk of over-alkylation leading to lower yields of the desired secondary amine.[2] |
| Purity of Crude Product | Generally high, with potential for imine or alcohol impurities. | Can be a mixture of primary, secondary, and tertiary amines, requiring extensive purification. |
| Reaction Time | Typically a few hours to overnight.[3][4] | Can range from a few hours to over 24 hours.[5] |
| Key Reagents | Reducing agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃) |
| Safety Considerations | Toxicity of some reducing agents (e.g., NaBH₃CN).[6] | Toxicity and volatility of alkylating agents (e.g., methyl iodide).[5] |
Table 2: Cost Analysis of Key Reagents
| Reagent | Supplier Example & Price (USD) |
| 3-Chlorobenzaldehyde | TCI, 100g for ~ |
| Methylamine hydrochloride | Spectrum Chemical, 250g for ~$138.81[8] |
| Sodium Borohydride (NaBH₄) | ChemicalBook, 100g for ~ |
| Sodium Cyanoborohydride (NaBH₃CN) | Chem-Impex, 100g for ~ |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Strem Chemicals, 100g for ~ |
| 3-Chlorobenzylamine | Sigma-Aldrich, 5g for ~ |
| Methyl Iodide | ChemicalBook, 25Kg for ~ |
| Trifluoroacetic Anhydride | Thermo Scientific, 25g for ~ |
Note: Prices are approximate and subject to change based on supplier and purity.
Experimental Protocols
Below are detailed experimental methodologies for the two primary synthesis routes.
Protocol 1: Reductive Amination of 3-Chlorobenzaldehyde
This one-pot procedure is highly efficient and generally provides a high yield of the desired product. The choice of reducing agent is critical, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a milder and less toxic alternative to sodium cyanoborohydride (NaBH₃CN).
Materials:
-
3-Chlorobenzaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous DCM, add methylamine (1.2 equivalents).
-
Add a catalytic amount of acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of 3-Chlorobenzylamine
Direct alkylation of 3-chlorobenzylamine with a methylating agent is a more traditional approach. However, it is often plagued by over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt, which complicates purification and reduces the yield of the desired secondary amine. A modified procedure involving N-trifluoroacetylation can mitigate this issue.
Materials:
-
3-Chlorobenzylamine
-
Trifluoroacetic anhydride
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetone or Acetonitrile)
-
Hydrochloric acid (HCl) in methanol
-
Standard laboratory glassware
Procedure:
-
N-Trifluoroacetylation: To a solution of 3-chlorobenzylamine (1.0 equivalent) in a suitable solvent, add trifluoroacetic anhydride (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 1-2 hours at room temperature.
-
N-Methylation: To the solution containing the N-trifluoroacetylated amine, add potassium carbonate (2.0 equivalents) and methyl iodide (1.5 equivalents). Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Deprotection: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in methanol and add a solution of HCl in methanol. Stir the mixture at room temperature overnight to remove the trifluoroacetyl group.
-
Work-up: Concentrate the reaction mixture and dissolve the residue in water. Basify with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Logical Workflow for Protocol Selection
The choice between these two synthetic pathways involves a trade-off between efficiency, cost, and ease of execution. The following diagram illustrates the decision-making process for selecting the optimal protocol.
Caption: Decision workflow for selecting a synthesis protocol.
Conclusion
Based on the available data, the reductive amination of 3-chlorobenzaldehyde emerges as the superior protocol for the synthesis of this compound. This method offers a significantly higher yield (>99% for the hydrochloride salt) and a cleaner reaction profile, minimizing the need for extensive purification.[1] While the initial cost of the reducing agent, particularly sodium triacetoxyborohydride, may be higher than that of methyl iodide, the increased yield and reduced purification costs likely make it more economical overall, especially at a larger scale.
The N-alkylation of 3-chlorobenzylamine , while seemingly more direct, is hampered by the propensity for over-alkylation. This leads to lower yields of the desired product and necessitates more complex purification procedures to separate the mixture of amines. While modifications such as N-protection can improve selectivity, they add extra steps to the synthesis, increasing time and potentially cost.
For researchers and drug development professionals seeking a reliable, high-yielding, and efficient synthesis of this compound, the reductive amination approach is the recommended choice. The use of a milder reducing agent like sodium triacetoxyborohydride further enhances the safety and selectivity of this protocol.
References
- 1. シアノ水素化ホウ素ナトリウム reagent grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. 3-Chlorobenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. strem.com [strem.com]
- 7. 3-Chloro benzaldehyde, 99% 587-04-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. store.p212121.com [store.p212121.com]
- 13. Natriumtriacetoxyborhydrid >95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-Chlorobenzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. 3-Chlorobenzylamine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. m.indiamart.com [m.indiamart.com]
- 17. Trifluoroacetic anhydride for synthesis 407-25-0 [sigmaaldrich.com]
- 18. chemimpex.com [chemimpex.com]
Comparative Biological Activities of 3-Chlorobenzylamine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of various 3-chlorobenzylamine derivatives. The information presented is collated from recent studies, highlighting their potential in antimicrobial and anticancer applications.
Derivatives of 3-chlorobenzylamine have demonstrated a range of biological effects, including promising antibacterial, antifungal, and anticancer properties. The inclusion of the 3-chlorobenzyl moiety in different molecular scaffolds has been shown to influence their activity, making them an interesting subject for structure-activity relationship (SAR) studies. This guide summarizes key quantitative data, details the experimental methodologies used for their evaluation, and provides visual representations of experimental workflows.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of 3-chlorobenzylamine derivatives, particularly as Schiff bases and other heterocyclic structures. The data indicates activity against a spectrum of both bacterial and fungal pathogens.
Antibacterial Activity Data
The antibacterial efficacy of 3-chlorobenzylamine derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. A study on 3-benzylamide derivatives, which are structurally related to 3-chlorobenzylamine derivatives, showed good activity against several Gram-positive bacteria. For instance, a derivative with a fluorine substitution exhibited significant antibacterial activity against M. smegmatis and S. aureus[1].
| Derivative Type | Bacterial Strain | Activity Metric | Result | Reference |
| 3-Benzylamide Derivative (with Fluorine) | Mycobacterium smegmatis | Zone Ratio | 0.62 | [1] |
| 3-Benzylamide Derivative (with Fluorine) | Staphylococcus aureus | Zone Ratio | 0.44 | [1] |
Antifungal Activity Data
The antifungal potential of benzylamine derivatives has been a subject of significant research. Studies on novel benzylamine-type antimycotics have shown that specific substitutions on the benzylamine moiety can lead to significant activity against various fungal strains[2].
| Derivative Type | Fungal Strain | Activity Metric | Result | Reference |
| Benzylamine Derivatives with Aromatic Ether Side Chain | Candida glabrata | MIC | Comparable to Terbinafine or Clotrimazole | [2] |
| Benzylamine Derivatives with Short Alkyl Ether Side Chain | Candida glabrata | MIC | Comparable to Terbinafine or Clotrimazole | [2] |
Anticancer Activity
The cytotoxic effects of compounds containing the 3-chlorobenzyl moiety have been investigated against various human cancer cell lines. These studies suggest that the 3-chlorobenzyl group can be a key pharmacophore in the design of novel anticancer agents. For example, 3-chlorobenzylamine itself has been shown to have cytostatic effects in sarcoma cells[3]. Furthermore, novel synthetic makaluvamine analogs bearing a benzylamino group have been evaluated for their anticancer activity, with some showing potent effects[4][5].
| Derivative Type | Cancer Cell Line | Activity Metric | Result (µM) | Reference |
| Makaluvamine Analog (FBA-TPQ) | Various (14 human cell lines) | IC50 | 0.097 - 2.297 | [5] |
Experimental Protocols
The biological activities of 3-chlorobenzylamine derivatives were determined using established in vitro assays. The following are generalized protocols based on the methodologies described in the cited literature.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination): This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[2].
Disk Diffusion Method (for Zone of Inhibition): This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters[1].
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours)[4].
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated[4][5].
Visualizing Experimental Processes
To better understand the experimental workflows, the following diagrams are provided.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Caption: Workflow for determining anticancer activity using the MTT assay.
References
- 1. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chlorobenzylamine | 4152-90-3 | FC37239 | Biosynth [biosynth.com]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-N-methylbenzylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical waste is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Chloro-N-methylbenzylamine, ensuring compliance with safety regulations and fostering a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a flammable liquid that is harmful if swallowed, causes skin irritation, and serious eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2] Therefore, handling and disposal require strict adherence to safety protocols to mitigate risks.
Key Hazard Data
A summary of the key hazard information for this compound is presented below.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor.[1][2] |
| Acute toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed.[1][2] | |
| Skin irritation (Category 2) | ❗ | H315: Causes skin irritation.[1][2] | |
| Serious eye damage (Category 1) | corrosive | H318: Causes serious eye damage.[1][2] | |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Eyeshields and a face shield are necessary to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves are required.
-
Respiratory Protection: Use a suitable respirator with a type ABEK (EN14387) filter.[1][2]
-
Protective Clothing: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with specific attention to its classification as a chlorinated organic compound.
1. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound with non-hazardous waste.[3] It is also crucial to avoid mixing it with incompatible chemicals. Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4][5]
-
Dedicated Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[6]
-
Halogenated Waste Stream: This chemical must be disposed of in a designated "halogenated organic waste" stream.[6][7] Halogenated solvents and waste are typically collected separately from non-halogenated solvents to facilitate proper treatment and disposal, often through incineration.[7]
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive, toxic).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[8] This area should be away from heat sources, sparks, and open flames.[4] Secondary containment should be used to prevent spills.[9]
3. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not exceed 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6][8]
-
Documentation: Complete any required hazardous waste disposal forms accurately, providing all necessary information about the waste composition.
4. Treatment and Final Disposal:
-
Incineration: The typical disposal method for chlorinated organic residues is high-temperature incineration.[10][11] This process decomposes the waste into gaseous byproducts which can then be scrubbed to prevent atmospheric pollution.[10]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in regular trash.[4] This can lead to severe environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research.
References
- 1. 3-クロロ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. tandfonline.com [tandfonline.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 3-Chloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Chloro-N-methylbenzylamine (CAS: 39191-07-6). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles or a face shield are necessary to protect against splashes.[1] |
| Hand | Chemical-resistant gloves (e.g., impervious gloves) are required. Always inspect gloves for integrity before use.[1] |
| Body | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[2] |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood.[1][3] If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[4] |
Safety and Handling Summary
This compound is a flammable liquid that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[4] The following table outlines key safety and handling information.
| Parameter | Value |
| CAS Number | 39191-07-6 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 97 °C at 0.6 mmHg[6] |
| Density | 1.072 g/mL at 25 °C[6] |
| Flash Point | 46 °C (114.8 °F) - closed cup[4] |
| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long lasting effects).[4] |
| Precautionary Statements | P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4] |
Experimental Protocol: Safe Handling in a Laboratory Setting
The following protocol outlines the procedural steps for the safe handling of this compound.
1. Pre-Operational Checks:
- Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
- Verify that a chemical fume hood is in proper working order.
- Confirm that an eyewash station and safety shower are unobstructed and operational.[1][7]
- Assemble and inspect all required PPE as detailed in the table above.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Operational Steps:
- Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
- Ground and bond containers when transferring the material to prevent static discharge.[1]
- Avoid direct contact with the skin and eyes.[3]
- Keep the container tightly closed when not in use.[1]
- Keep away from sources of ignition such as heat, sparks, and open flames.[3]
- In case of a spill, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[1]
3. Post-Operational Procedures:
- Upon completion of work, decontaminate the work area.
- Remove and properly dispose of contaminated PPE.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
- Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not allow the product to enter drains. Follow all federal, state, and local regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound CAS#: 39191-07-6 [m.chemicalbook.com]
- 6. This compound | 39191-07-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
